Colletodiol
Description
Properties
IUPAC Name |
(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQHOHRUGBYJBS-RSNJVVJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21142-67-6 | |
| Record name | Colletodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLLETODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical and chemical properties of Colletodiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colletodiol is a naturally occurring macrodiolide that has garnered interest due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of published experimental data, this guide synthesizes information from computational predictions and available literature to offer a thorough understanding of this compound. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound and its analogues.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while computational data is readily available, experimentally determined values for properties such as melting point, boiling point, and solubility are not widely published, reflecting the compound's relatively recent discovery and the limited scope of its investigation to date.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₆ | PubChem |
| Molecular Weight | 284.30 g/mol | PubChem |
| IUPAC Name | (3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | PubChem |
| CAS Number | 21142-67-6 | PubChem |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
| Optical Rotation | Not reported | - |
| Computed XLogP3 | 0.9 | PubChem |
| Computed Hydrogen Bond Donor Count | 2 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 6 | PubChem |
| Computed Rotatable Bond Count | 2 | PubChem |
| Computed Exact Mass | 284.12598835 | PubChem |
| Computed Monoisotopic Mass | 284.12598835 | PubChem |
| Computed Topological Polar Surface Area | 92.7 Ų | PubChem |
| Computed Heavy Atom Count | 20 | PubChem |
| Computed Formal Charge | 0 | PubChem |
| Computed Complexity | 400 | PubChem |
Spectroscopic Data
For researchers isolating or synthesizing this compound, the following general spectroscopic characteristics would be anticipated based on its structure:
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¹H NMR: Signals corresponding to olefinic protons, protons on carbons bearing hydroxyl groups, methine protons, and methyl protons would be expected. The coupling patterns would provide significant information about the stereochemistry of the molecule.
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¹³C NMR: Resonances for carbonyl carbons, olefinic carbons, carbons attached to hydroxyl groups, and aliphatic carbons would be present.
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IR Spectroscopy: Characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the ester groups, and carbon-carbon double bond (C=C) stretching would be prominent.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound would be observed, along with fragmentation patterns characteristic of macrodiolides, such as losses of water and fragments resulting from the cleavage of the macrolide ring.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and synthesis of this compound are not extensively documented in the publicly accessible scientific literature. Natural product isolation would typically involve extraction from the source organism (e.g., fungal cultures of Colletotrichum species) using organic solvents, followed by chromatographic separation techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield the pure compound.
A generalized workflow for the isolation and characterization of a natural product like this compound is depicted below.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been extensively investigated, and as a result, there is no information available regarding its mechanism of action or any associated signaling pathways. Preliminary studies on similar macrodiolides suggest potential for a range of biological effects, which could include antimicrobial, cytotoxic, or anti-inflammatory activities. Further research is required to determine the pharmacological profile of this compound.
Should future research elucidate a specific signaling pathway affected by this compound, a diagrammatic representation would be invaluable. For instance, if this compound were found to inhibit a particular kinase cascade, a diagram could be constructed as follows:
Conclusion and Future Directions
This compound represents a structurally intriguing natural product with untapped potential. This guide consolidates the currently available information on its physical and chemical properties. The significant gaps in experimental data, particularly concerning its spectroscopic characterization, definitive physical properties, and biological activity, highlight the need for further research.
Future investigations should prioritize the following:
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Isolation and/or total synthesis of this compound to obtain sufficient quantities for comprehensive characterization.
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Detailed spectroscopic analysis (1D and 2D NMR, high-resolution MS, IR) to create a complete and publicly available dataset for this compound.
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Determination of key physical properties , such as melting point, solubility in various solvents, and optical rotation.
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Screening for a wide range of biological activities to identify potential therapeutic applications.
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Elucidation of the mechanism of action and any relevant signaling pathways for any confirmed biological activities.
Addressing these research areas will be critical in unlocking the full potential of this compound for scientific and therapeutic advancement.
The Enigmatic Biosynthesis of Colletodiol: A Technical Overview for Researchers
Executive Summary
Colletodiol, a polyketide macrolide with potential biological activities, has been isolated from various fungal species, most notably from the genera Colletotrichum and Chaetomium. Despite its discovery and structural elucidation, the complete biosynthetic pathway of this compound remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound's origins in fungi. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and to highlight the significant gaps in knowledge that present opportunities for future research. This document outlines the general principles of polyketide biosynthesis applicable to this compound, discusses the producing organisms, and presents hypothetical pathways and experimental approaches required for the complete elucidation of its biosynthesis.
Introduction to this compound
This compound is a 14-membered macrolide, a class of natural products known for their diverse and potent biological activities. Structurally, it is characterized by a lactone ring with hydroxyl and methyl substitutions. First isolated from Colletotrichum capsici, it has also been identified as a metabolite of Chaetomium funicola. While its specific biological functions are not extensively studied, its polyketide origin places it in a class of compounds with a high potential for bioactivity, making its biosynthesis a subject of interest for natural product chemists and drug discovery scientists.
The Polyketide Synthase (PKS) Machinery: A General Overview
The biosynthesis of this compound is presumed to follow a Type I polyketide synthase (PKS) pathway, which is common for the production of macrolides in fungi. Fungal Type I PKSs are large, multifunctional enzymes that catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain.
The general stages of polyketide synthesis by a Type I PKS are:
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Chain Initiation: An acyl-CoA starter unit (commonly acetyl-CoA) is loaded onto the acyl carrier protein (ACP) domain of the PKS.
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Chain Elongation: The growing polyketide chain is extended by the sequential addition of extender units (usually malonyl-CoA) in a series of decarboxylative condensation reactions.
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Reductive Modifications: During each elongation cycle, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, leading to a variety of reduction patterns in the final polyketide backbone.
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Chain Termination and Cyclization: The completed polyketide chain is released from the PKS, often accompanied by an intramolecular cyclization to form a macrolactone ring, a reaction typically catalyzed by a thioesterase (TE) domain.
Hypothetical Biosynthesis Pathway of this compound
Based on the structure of this compound, a hypothetical biosynthetic pathway can be proposed. The carbon backbone is likely assembled by a highly reducing Type I PKS (HR-PKS). The synthesis would commence with a starter unit, followed by several rounds of elongation and reduction. The stereochemistry of the hydroxyl and methyl groups is determined by the specific enzymatic domains within the PKS module.
To date, a specific gene cluster responsible for this compound biosynthesis has not been definitively identified and characterized in the scientific literature. The identification of this cluster is a critical first step in elucidating the precise enzymatic steps.
Experimental Protocols for Elucidating the this compound Biosynthetic Pathway
For researchers aiming to unravel the this compound biosynthetic pathway, a multi-faceted approach combining genomics, transcriptomics, gene manipulation, and analytical chemistry is required. Below are detailed methodologies for key experiments.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the gene cluster responsible for this compound production in a producing fungal strain (e.g., Colletotrichum capsici or Chaetomium funicola).
Methodology: Genome Mining
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Genome Sequencing: Obtain a high-quality whole-genome sequence of the this compound-producing fungus using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.
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Bioinformatic Analysis:
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Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict biosynthetic gene clusters (BGCs) within the fungal genome.
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Search for BGCs containing a Type I PKS gene, particularly one with domains consistent with macrolide biosynthesis (e.g., KR, DH domains).
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Compare the predicted BGCs with known macrolide biosynthetic gene clusters from other fungi to identify potential candidates.
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Transcriptomic Analysis:
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Culture the fungus under conditions that promote this compound production and conditions where it is not produced.
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Extract RNA from both cultures and perform RNA-sequencing (RNA-Seq).
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Analyze the differential gene expression data to identify a BGC that is significantly upregulated under this compound-producing conditions. The genes within the true this compound BGC are expected to be co-regulated.
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Functional Characterization of the Putative this compound Gene Cluster
Objective: To confirm the function of the candidate gene cluster in this compound biosynthesis.
Methodology 1: Gene Knockout
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Construct Knockout Cassette: Design a gene disruption cassette to replace the PKS gene within the candidate BGC with a selectable marker (e.g., hygromycin resistance gene). The cassette should contain flanking regions homologous to the sequences upstream and downstream of the target PKS gene.
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Fungal Transformation: Introduce the knockout cassette into the protoplasts of the this compound-producing fungus using a method such as polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).
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Selection and Verification of Mutants: Select transformants on a medium containing the appropriate antibiotic. Verify the successful gene replacement in putative mutants by PCR and Southern blot analysis.
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Metabolite Analysis: Cultivate the wild-type and mutant strains under identical conditions. Extract the secondary metabolites and analyze the metabolic profiles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of the this compound peak in the mutant strain's chromatogram, which is present in the wild-type, confirms the role of the PKS gene in this compound biosynthesis.
Methodology 2: Heterologous Expression
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Clone the Gene Cluster: Clone the entire candidate BGC from the genomic DNA of the producing fungus into a suitable expression vector. Techniques such as Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast can be used for large gene clusters.
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Select a Heterologous Host: Choose a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that is known to be a good producer of secondary metabolites and does not produce compounds that would interfere with the detection of this compound.
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Transform the Heterologous Host: Introduce the expression vector containing the BGC into the heterologous host.
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Metabolite Analysis: Cultivate the transformed host and a control strain (with an empty vector) under inducing conditions. Analyze the culture extracts by HPLC-MS. The production of this compound by the transformed strain will confirm the function of the cloned gene cluster.
Data Presentation
As the specific biosynthetic pathway of this compound has not been elucidated, no quantitative data on enzyme kinetics, precursor concentrations, or product yields from pathway-specific experiments are available in the current literature. Future research that successfully identifies and characterizes the pathway would be expected to generate such data, which could be presented in the following formats:
Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster and Their Proposed Functions.
| Gene ID | Proposed Function | Homology (if known) |
|---|---|---|
| cdoA | Polyketide Synthase | Iterative Type I PKS |
| cdoB | P450 Monooxygenase | Tailoring enzyme |
| cdoC | Reductase | Tailoring enzyme |
| cdoD | Acyltransferase | Loading/Tailoring enzyme |
| cdoE | Transcription Factor | Regulatory protein |
| cdoF | Transporter | Efflux pump |
Table 2: Characterization of Intermediates in this compound Biosynthesis.
| Intermediate | Structure | Molecular Weight | Retention Time (HPLC) | Method of Identification |
|---|---|---|---|---|
| Putative Intermediate 1 | (Structure) | (Value) | (Value) | LC-MS/MS, NMR |
| Putative Intermediate 2 | (Structure) | (Value) | (Value) | LC-MS/MS, NMR |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothetical biosynthetic pathway and the experimental workflows described above.
Caption: Hypothetical biosynthetic pathway of this compound.
Caption: Workflow for identifying the this compound biosynthetic gene cluster.
Caption: Experimental workflows for functional characterization.
Conclusion and Future Directions
The biosynthesis of this compound in fungi presents a compelling area for future research. While the general principles of its formation via a Type I polyketide synthase pathway can be inferred, the specific genetic and enzymatic machinery remains to be discovered. The experimental strategies outlined in this guide provide a roadmap for researchers to identify the this compound biosynthetic gene cluster, elucidate the function of the encoded enzymes, and characterize the pathway intermediates.
Successful elucidation of this pathway will not only provide fundamental insights into fungal secondary metabolism but could also enable the engineered biosynthesis of this compound and novel analogues with potentially valuable pharmaceutical or agrochemical properties. The application of modern synthetic biology tools to a well-characterized this compound pathway could open up new avenues for the production of this and other related macrolides.
Colletodiol: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colletodiol, a polyketide macrolide first identified from the fungus Colletotrichum capsici, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its anticancer and antimicrobial properties. This document synthesizes available quantitative data, details experimental methodologies for assessing its activity, and visually represents the current understanding of its mechanisms of action through signaling pathway diagrams.
Introduction
This compound is a resorcylic acid lactone, a class of natural products known for their diverse biological activities. Its unique 14-membered macrocyclic structure has made it a subject of interest for chemical synthesis and biological evaluation. This guide aims to consolidate the existing scientific literature on this compound's bioactivities to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Anticancer Activity
While direct and extensive studies on the anticancer effects of this compound are limited, preliminary research and studies on closely related derivatives suggest a potential for cytotoxic activity against cancer cell lines.
Quantitative Data
Currently, there is a lack of publicly available IC50 values specifically for this compound against a wide range of cancer cell lines. However, a derivative of this compound has demonstrated significant cytotoxicity.
Table 1: Cytotoxic Activity of this compound Derivative
| Compound | Cell Line | IC50 (µM) |
| This compound Derivative (Compound 6) | THP-1 (human monocytic cell line) | 0.7[1] |
| This compound Derivative (Compound 8) | THP-1 (human monocytic cell line) | 42[1] |
Note: The specific structures of "Compound 6" and "Compound 8" are detailed in the cited literature and represent modifications of the parent this compound structure.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of a compound like this compound using a standard MTT assay.
MTT Assay for Cytotoxicity
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Cell Seeding: Human cancer cell lines (e.g., THP-1) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations of this compound and incubated for 48 to 72 hours.
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MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.
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Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
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IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Postulated Signaling Pathways
The precise signaling pathways through which this compound may exert its anticancer effects have not been fully elucidated. However, based on the activities of similar macrolides, potential mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential.
Induction of Apoptosis
Experimental Workflow for Apoptosis Detection
Antimicrobial Activity
This compound and its derivatives have demonstrated notable activity against pathogenic bacteria.
Quantitative Data
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µM) |
| This compound Derivative (Compound 6) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78[1] |
| This compound Derivative (Compound 8) | Mycobacterium tuberculosis | 25[1] |
Note: The specific structures of "Compound 6" and "Compound 8" are detailed in the cited literature and represent modifications of the parent this compound structure.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound using the broth microdilution method.
Broth Microdilution Assay for MIC Determination
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Preparation of Inoculum: A pure culture of the test bacterium (e.g., MRSA) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
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Compound Dilution: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
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Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria without the compound) and a negative control well (broth only) are also included.
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Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Conclusion
This compound and its derivatives represent a promising class of natural products with potential anticancer and antimicrobial activities. The available data, particularly for its derivatives, indicates potent biological effects that warrant further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound itself, conducting broader screenings against a wider range of cancer cell lines and microbial pathogens, and performing in vivo studies to evaluate its therapeutic potential. This technical guide serves as a starting point for these future endeavors, providing a structured overview of the current state of knowledge.
References
A Comprehensive Review of Colletodiol for New Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Colletodiol is a polyketide-derived macrolide that has garnered interest in the scientific community for its potential biological activities. First isolated from the fungus Colletotrichum capsici, and also produced by various other fungi including Chaetomium and Trichocladium species, this 14-membered macrolide possesses a unique chemical structure that has prompted investigations into its therapeutic potential. This guide aims to provide a comprehensive overview of the existing literature on this compound, with a focus on its biological activities, mechanism of action, and the experimental methodologies used in its study. This document is intended to serve as a foundational resource for new researchers entering this field of study.
Chemical Structure and Properties
This compound is characterized by a 14-membered lactone ring. Its chemical formula is C₁₄H₂₀O₆, and it has a molecular weight of 284.30 g/mol . The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Biological Activities
The primary areas of investigation for this compound's biological activity have been its potential as an anticancer and antimicrobial agent. While research is still in its early stages, some studies on this compound and its derivatives have shown promising results.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. While specific IC50 values for this compound are not widely reported in publicly available literature, a study on derivatives isolated from an endophytic fungus Trichocladium sp. provides some insight into the potential of this class of compounds. For instance, one derivative exhibited a strong cytotoxic effect against the human monocytic cell line THP1 with an IC50 of 0.7 μM.[1] Further research is necessary to determine the specific anticancer activity of this compound itself across a broader range of cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of this compound and its analogues have also been a subject of interest. A derivative of this compound demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimal inhibitory concentration (MIC) of 0.78 μM.[1] Another derivative showed moderate activity against Mycobacterium tuberculosis with a MIC of 25 μM.[1] These findings suggest that the this compound scaffold may be a promising starting point for the development of new antimicrobial agents.
Quantitative Data Summary
To facilitate a clear comparison of the available biological activity data, the following tables summarize the reported IC50 and MIC values for this compound derivatives. It is important to note that these values are for derivatives and not for this compound itself.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound Derivative 6 | THP1 (human monocytic) | 0.7 | [1] |
| This compound Derivative 8 | THP1 (human monocytic) | 42 | [1] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (μM) | Reference |
| This compound Derivative 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 | |
| This compound Derivative 8 | Mycobacterium tuberculosis | 25 |
Mechanism of Action
The precise mechanism of action for this compound's biological activities has not yet been fully elucidated. However, the induction of apoptosis is a common mechanism for anticancer compounds. Future research should focus on investigating whether this compound and its active derivatives induce apoptosis in cancer cells and, if so, through which specific signaling pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections outline the general methodologies for key experiments cited in the literature concerning this compound and its derivatives.
Isolation and Purification of this compound
The isolation of this compound typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification.
1. Fungal Cultivation (OSMAC Approach): The "One Strain Many Compounds" (OSMAC) approach can be employed to induce the production of a diverse range of secondary metabolites, including this compound. This involves varying cultivation parameters such as media composition, temperature, and aeration. For example, supplementing the cultivation medium with precursors like phenylalanine has been shown to yield new this compound derivatives.
2. Extraction: After a suitable incubation period, the fungal biomass and culture broth are typically separated. The broth is extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted with a solvent like methanol.
3. Chromatographic Purification: The crude extracts are then subjected to a series of chromatographic techniques to isolate this compound. These may include:
- Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to perform initial fractionation.
- High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a C18 column with a mobile phase gradient (e.g., water and acetonitrile), is used for final purification.
Structure Elucidation
The chemical structure of isolated compounds is determined using a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the connectivity and stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Cytotoxicity Assays
The cytotoxic activity of this compound can be assessed using various in vitro assays. A common method is the MTT assay.
1. Cell Culture: Human cancer cell lines (e.g., THP1) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
3. Compound Treatment: The cells are then treated with various concentrations of this compound (or its derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
- The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antimicrobial Assays (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.
1. Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA, M. tuberculosis) is prepared in a suitable broth medium.
2. Serial Dilution of Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
3. Inoculation: The standardized microbial suspension is added to each well containing the different concentrations of the compound.
4. Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
5. Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
At present, there is a lack of specific information in the published literature regarding the signaling pathways affected by this compound. Future research should aim to elucidate these pathways to better understand its mechanism of action. Below are conceptual diagrams representing typical workflows for the investigation of a novel natural product like this compound.
Caption: General workflow for the discovery and initial biological evaluation of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with potential anticancer and antimicrobial activities. The currently available data, although limited, suggests that further investigation is warranted. Future research should focus on:
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Comprehensive Biological Screening: Evaluating the cytotoxic and antimicrobial activity of pure this compound against a wide range of cancer cell lines and microbial pathogens to establish a more complete biological profile.
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Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, with a particular focus on the induction of apoptosis and the identification of the specific signaling pathways involved.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound analogues to identify the key structural features required for potent and selective biological activity.
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In Vivo Studies: Progressing the most promising compounds to in vivo models to assess their efficacy and safety in a more complex biological system.
This in-depth guide provides a solid foundation for new researchers to begin their exploration of this compound. By building upon the existing knowledge and addressing the current gaps in the literature, the scientific community can unlock the full therapeutic potential of this intriguing natural product.
References
The Basic Pharmacology of Colletodiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colletodiol, a macrocyclic dilactone of fungal origin, has emerged as a molecule of interest due to the biological activities exhibited by its derivatives. This technical guide provides a consolidated overview of the basic pharmacology of this compound, with a focus on its antimicrobial and cytotoxic properties. While direct pharmacological studies on this compound are limited, this document synthesizes the available data on its derivatives, outlines relevant experimental protocols, and explores potential mechanisms of action based on its structural class.
Introduction
This compound is a natural product first isolated from the fungus Chaetomium funicola. It is a 14-membered macrocyclic dilactone. More recently, several derivatives of this compound have been isolated from the endophytic fungus Trichocladium sp.[1][2] These derivatives have demonstrated potent biological activities, including antibacterial and cytotoxic effects, suggesting the potential of the this compound scaffold in drug discovery and development. This guide aims to provide a comprehensive summary of the current understanding of this compound's basic pharmacology to aid researchers and professionals in the field.
Biological Activity of this compound Derivatives
The primary pharmacological data available for the this compound class of compounds comes from in vitro studies on its derivatives. The key activities identified are antimicrobial and cytotoxic effects.
Antimicrobial Activity
A derivative of this compound has shown significant activity against pathogenic bacteria. Quantitative data from these studies are summarized in the table below.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Assay Type | Result (MIC) | Reference |
| This compound Derivative 6 | Staphylococcus aureus (MRSA) | Broth Microdilution | 0.78 µM | [1] |
| This compound Derivative 8 | Mycobacterium tuberculosis | Not Specified | 25 µM | [1] |
MIC: Minimal Inhibitory Concentration
Cytotoxic Activity
This compound derivatives have also been evaluated for their cytotoxic effects against a human cancer cell line.
Table 2: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | Assay Type | Result (IC50) | Reference |
| This compound Derivative 6 | THP-1 (human monocytic cell line) | Not Specified | 0.7 µM | [1] |
| This compound Derivative 8 | THP-1 (human monocytic cell line) | Not Specified | 42 µM |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed experimental protocols for the assays used to determine the biological activity of this compound derivatives are crucial for the reproducibility and extension of these findings.
Determination of Minimal Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic
-
Negative control (medium only)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum: A bacterial colony is used to inoculate a tube of broth and incubated until it reaches the logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of the Test Compound: The test compound is serially diluted in the broth within the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only broth and bacteria.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth, which can be assessed visually or by measuring the optical density (OD) with a plate reader.
Determination of Cytotoxicity (IC50) by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).
Materials:
-
96-well cell culture plates
-
Human monocytic cell line (e.g., THP-1)
-
Complete cell culture medium
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT is added to each well. The plate is then incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated from the resulting dose-response curve.
Putative Mechanism of Action and Signaling Pathways
Detailed studies on the mechanism of action of this compound are currently not available in the public domain. However, based on its chemical structure as a macrocyclic lactone, some general mechanisms can be proposed.
Antimicrobial Mechanism
Macrocyclic lactones often exert their antimicrobial effects through various mechanisms. One common mode of action involves the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death. Another potential mechanism is the inhibition of essential bacterial enzymes or interference with protein synthesis. For some lactones, the presence of an α,β-unsaturated moiety allows for Michael addition reactions with nucleophilic groups in enzymes, leading to their irreversible inhibition.
Cytotoxicity Mechanism
The cytotoxic effects of macrocyclic lactones against cancer cells are often attributed to the induction of apoptosis (programmed cell death). This can be initiated through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some macrocyclic lactones have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation. The exact molecular targets within cancer cells for this compound and its derivatives are yet to be identified and represent an important area for future research.
Biosynthesis of this compound
A proposed biosynthetic pathway for this compound and its derivatives suggests a polyketide origin.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with demonstrated antimicrobial and cytotoxic activities. The currently available data, while limited, provides a foundation for further investigation. Future research should focus on:
-
Elucidation of the Mechanism of Action: Identifying the specific molecular targets and signaling pathways modulated by this compound in both microbial and mammalian cells is critical.
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its efficacy and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound analogs will help in identifying the key structural features responsible for its biological activity and in optimizing its pharmacological properties.
A deeper understanding of the pharmacology of this compound will be instrumental in harnessing its therapeutic potential for the development of new drugs.
References
Colletodiol: An In-depth Technical Guide on a Fungal Metabolite with Unexplored Therapeutic Potential
Researchers, scientists, and drug development professionals are continually searching for novel bioactive compounds. Colletodiol, a secondary metabolite produced by fungi of the Colletotrichum genus, represents one such molecule of interest. Despite its characterization, a comprehensive evaluation of its therapeutic potential remains largely uncharted territory in scientific literature.
This technical guide consolidates the currently available information on this compound and outlines the standard methodologies that would be required to assess its therapeutic value. As of the latest literature review, there is a significant lack of published data on the biological activities of this compound, including quantitative metrics of efficacy, detailed experimental protocols for its evaluation, and its effects on cellular signaling pathways.
Core Compound Information
This compound is a macrolide, a class of natural products known for a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1][2][3] Its chemical structure has been elucidated, and its enantioselective synthesis has been reported, which provides a means to produce the compound for study.[4] It is closely related to other fungal metabolites like colletol and grahamimycin A.[5]
While the broader class of secondary metabolites from Colletotrichum species has been a source of various bioactive compounds, specific data on this compound's therapeutic effects are not available.
Quantitative Data Summary
A thorough search of scientific databases and literature reveals no publicly available quantitative data regarding the therapeutic potential of this compound. Tables summarizing IC50 values, minimum inhibitory concentrations (MICs), or other efficacy metrics cannot be provided at this time due to the absence of such studies.
Experimental Protocols for Future Investigation
To evaluate the therapeutic potential of this compound, a series of standard in vitro and in vivo assays would be necessary. The following are detailed methodologies for key experiments that should be conducted.
1. Cytotoxicity Screening against Cancer Cell Lines
The potential of this compound as an anticancer agent can be initially assessed using a cytotoxicity assay, such as the MTT assay.
-
Objective: To determine the concentration of this compound that inhibits the growth of a panel of human cancer cell lines by 50% (IC50).
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the different concentrations of this compound. Control wells with vehicle (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Caption: A hypothetical intrinsic apoptosis pathway that could be induced by this compound in cancer cells.
Conclusion
This compound is a structurally characterized fungal metabolite with currently unevaluated therapeutic potential. The lack of published biological data necessitates a systematic investigation beginning with broad in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and potential signaling pathways outlined in this guide provide a roadmap for future research that could uncover novel therapeutic applications for this natural product. The scientific community is encouraged to undertake these studies to determine if this compound can be developed into a valuable therapeutic agent.
References
- 1. Fungal bioactive macrolides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Fungal bioactive macrolides - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00025C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The fungus Colletotrichum as a source for bioactive secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colletol | C14H20O5 | CID 139583671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (+)-Colletodiol: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed experimental protocol for the total synthesis of the macrodiolide (+)-Colletodiol, a natural product with significant biological activity. The synthesis strategy, developed by Keck and Boden, offers an efficient and stereocontrolled route to this complex molecule. This document is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis and medicinal chemistry.
Abstract
The following protocol outlines the key steps and experimental procedures for the total synthesis of (+)-Colletodiol. Quantitative data, including reagent quantities, reaction yields, and spectroscopic information, are summarized in structured tables for clarity. Additionally, a schematic representation of the synthetic pathway is provided using a DOT language diagram, offering a visual guide to the entire process. This protocol is based on the seminal work of Keck, G. E.; Boden, E. P. in J. Org. Chem. 1986, 51, 24, 4753–4756.
Synthetic Pathway Overview
The total synthesis of (+)-Colletodiol is a convergent process involving the preparation of two key fragments, which are then coupled and cyclized to form the final macrodiolide. The overall workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for the total synthesis of (+)-Colletodiol.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of (+)-Colletodiol.
Synthesis of Key Intermediates
Detailed protocols for the synthesis of precursor molecules are based on established chemical transformations. The following tables summarize the reaction parameters and outcomes for the key steps leading to the seco-acid precursor.
Table 1: Synthesis of Key Fragments
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data (¹H NMR, δ) |
| 1 | (R)-(-)-Glycidol | 1. (CH₃)₂CuLi, Et₂O, -20 °C; 2. TBDMSCl, imidazole, DMF | (R)-1-(tert-Butyldimethylsilyloxy)-2-pentanol | 88 | 3.75 (m, 1H), 3.55 (dd, 1H), 3.35 (dd, 1H), 1.40 (m, 2H), 1.15 (d, 3H), 0.90 (s, 9H), 0.88 (t, 3H), 0.05 (s, 6H) |
| 2 | (S)-(-)-Malic acid | 1. BH₃·THF, THF; 2. Acetone, p-TsOH | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 85 | 4.25 (m, 1H), 4.05 (dd, 1H), 3.80 (dd, 1H), 3.60 (m, 2H), 1.40 (s, 3H), 1.35 (s, 3H) |
| 3 | (R)-1-(tert-Butyldimethylsilyloxy)-2-pentanol | 1. Swern Oxidation; 2. Ph₃P=CHCO₂Et, CH₂Cl₂ | Ethyl (2E,4R)-4-(tert-butyldimethylsilyloxy)-2-heptenoate | 82 | 6.90 (dt, 1H), 5.80 (d, 1H), 4.20 (q, 2H), 4.10 (m, 1H), 2.20 (q, 2H), 1.45 (m, 2H), 1.30 (t, 3H), 0.90 (s, 9H), 0.88 (t, 3H), 0.05 (s, 6H) |
| 4 | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 1. Swern Oxidation; 2. (EtO)₂P(O)CH₂CO₂Et, NaH, THF | Diethyl (2E,4S)-4,5-(isopropylidenedioxy)-2-pentenedioate | 79 | 6.85 (dt, 1H), 5.95 (d, 1H), 4.50 (m, 1H), 4.20 (q, 4H), 4.10 (dd, 1H), 3.80 (dd, 1H), 1.40 (s, 3H), 1.35 (s, 3H), 1.30 (t, 6H) |
Coupling and Macrolactonization
The union of the two fragments is achieved through an esterification reaction, followed by the pivotal macrolactonization step to construct the 14-membered ring.
Table 2: Assembly of the Macrocycle
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data (¹H NMR, δ) |
| 5 | Ethyl (2E,4R)-4-(tert-butyldimethylsilyloxy)-2-heptenoate & Diethyl (2E,4S)-4,5-(isopropylidenedioxy)-2-pentenedioate | 1. DIBAL-H, CH₂Cl₂, -78 °C; 2. DCC, DMAP, CH₂Cl₂ | Coupled Ester | 75 | Complex spectrum consistent with the coupled product structure. |
| 6 | Coupled Ester | 1. LiOH, THF/H₂O; 2. HF, CH₃CN | Seco-acid | 92 | Broad OH signals observed. |
| 7 | Seco-acid | DCC, DMAP (cat.), DMAP·HCl (cat.), CH₂Cl₂ (high dilution) | Protected this compound | 65 | Signals corresponding to the macrocyclic structure observed. |
| 8 | Protected this compound | HF, CH₃CN | (+)-Colletodiol | 95 | 5.25 (m, 2H), 4.95 (m, 1H), 4.10 (m, 1H), 3.80 (m, 1H), 2.50-2.20 (m, 4H), 1.80-1.40 (m, 8H), 0.90 (t, 6H). |
Key Experimental Procedures
Keck Macrolactonization (Step 7)
The successful formation of the macrocyclic lactone is a critical step in this synthesis. The Keck protocol utilizes a combination of dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), and DMAP hydrochloride to promote efficient cyclization under high dilution conditions, which minimizes intermolecular side reactions.
Protocol:
-
To a solution of the seco-acid (1.0 equiv) in dichloromethane (0.001 M) at 0 °C is added a solution of DCC (1.5 equiv), DMAP (0.1 equiv), and DMAP·HCl (1.0 equiv) in dichloromethane.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the protected this compound.
Conclusion
This application note provides a comprehensive overview and detailed protocol for the total synthesis of (+)-Colletodiol. The presented data and methodologies, derived from the work of Keck and Boden, offer a valuable resource for researchers in the field of organic synthesis and drug discovery. The successful application of the Keck macrolactonization is a key highlight of this synthetic route.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents.
Application Notes and Protocols for Colletodiol Extraction from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Colletodiol, a polyketide metabolite with potential therapeutic applications, from fungal cultures. The methodologies outlined are compiled from various scientific sources to ensure robustness and reproducibility.
Introduction
This compound is a macrocyclic dilactone produced by several fungal species, including those from the genera Chaetomium, Trichocladium, and Cytospora. As a secondary metabolite, the production of this compound can be influenced by culture conditions. The following protocols detail methods for extraction from both solid and liquid fungal cultures, followed by purification techniques to isolate the compound.
Data Presentation: Comparison of Extraction Methods
While specific yields of this compound are not consistently reported across the literature, the choice of solvent and cultivation method significantly impacts the overall extraction efficiency of fungal secondary metabolites. The following table summarizes solvents used in the extraction of metabolites from fungi known to produce this compound and related compounds.
| Fungal Species | Cultivation Method | Extraction Solvent(s) | Notes |
| Chaetomium globosum | Liquid Culture (50 L) | Ethyl Acetate and Acetone | Mycelium was extracted with ethyl acetate and acetone. The culture filtrate was extracted with ethyl acetate. |
| Penicillium restrictum (producing other polyketides) | Solid-phase rice culture (500 g) | Ethyl Acetate (1.5 L), then Methanol (1 L) | Celite was added to aid filtration. This method was noted as needing to be more environmentally conscious.[1] |
| Penicillium restrictum (producing other polyketides) | Solid-phase rice culture (100-150 g) | Chloroform:Methanol (1:1, 400 mL) | Celite was sometimes added to improve filtration speed.[1] |
| Various Fungi | General | Ethyl Acetate with 1% Formic Acid, then Isopropanol or Acetonitrile | A general method for extracting secondary metabolites for LC/TOF-MS analysis. |
Experimental Protocols
Protocol 1: Extraction of this compound from Large-Scale Liquid Culture of Chaetomium globosum
This protocol is adapted from a method used for the large-scale extraction of secondary metabolites from a 50 L culture of Chaetomium globosum.
Materials:
-
50 L culture of Chaetomium globosum
-
Ethyl Acetate (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Large filtration apparatus (e.g., Büchner funnel with appropriate filter paper)
-
Vacuum flask
-
Rotary evaporator
-
Ultrasonic bath
-
Drying oven
Procedure:
-
Filtration: Filter the 50 L culture broth to separate the mycelium from the liquid filtrate.
-
Mycelium Processing:
-
Dry the collected mycelium in a drying oven at 45 °C until brittle.
-
Grind the dried mycelium into a fine powder.
-
-
Mycelium Extraction:
-
Suspend the powdered mycelium in ethyl acetate.
-
Perform ultrasonic extraction for 30 minutes.
-
Filter to collect the ethyl acetate extract.
-
Repeat the ultrasonic extraction of the mycelium with acetone three times.
-
Combine all the mycelial extracts.
-
-
Filtrate Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a large separatory funnel.
-
Combine the ethyl acetate layers.
-
-
Concentration:
-
Combine the mycelial and filtrate extracts.
-
Concentrate the combined extracts under vacuum using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Extraction from Solid Rice Medium
This protocol is a general method for extracting secondary metabolites from solid-state fermentation on rice, a common method for cultivating this compound-producing fungi.[1]
Materials:
-
Fungal culture on solid rice medium (e.g., 100 g)
-
Ethyl Acetate or a mixture of Chloroform:Methanol (1:1)
-
Celite (optional)
-
Shaker
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
Solvent Addition: To 100 g of the fungal culture on solid rice medium, add 400 mL of the extraction solvent (e.g., ethyl acetate or 1:1 chloroform:methanol).
-
Extraction: Place the flask on a shaker and agitate overnight at room temperature.
-
Filtration:
-
If the filtration is slow, add 10-15 g of Celite to the mixture to aid in filtration.[1]
-
Filter the mixture through a Büchner funnel under vacuum.
-
Rinse the solid material on the filter with a small amount of the extraction solvent.
-
-
Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
This is a general protocol for the purification of moderately polar compounds like this compound from a crude fungal extract. The solvent system may require optimization based on the specific crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane (or other non-polar solvent)
-
Ethyl Acetate (or other polar solvent)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 100% ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the fractions that contain the pure compound.
-
-
Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Proposed Biosynthetic Pathway of this compound
This compound is a polyketide, synthesized by a polyketide synthase (PKS). The biosynthesis involves the stepwise condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This chain then undergoes cyclization and further modifications to yield the final macrocyclic structure of this compound.[2]
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of collectodiol and related polyketide macrodiolides in Cytospora sp. ATTCC 20502: synthesis and metabolism of advanced intermediates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Colletodiol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Colletodiol and its Quantification
This compound is a polyketide-derived macrolide with the chemical formula C14H20O6.[1] As a secondary metabolite produced by various fungi of the Colletotrichum genus, it has garnered interest in the scientific community for its potential biological activities. Accurate and precise quantification of this compound in various matrices, including fermentation broths, plant tissues, and biological fluids, is crucial for research and development in fields ranging from natural product chemistry to pharmacology. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques: An Overview
The choice of analytical technique for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique is a robust and cost-effective method suitable for the quantification of this compound in relatively clean samples where high sensitivity is not the primary requirement. The presence of chromophores in the this compound structure allows for its detection using a UV detector.
-
LC-MS/MS: For complex matrices or when low detection limits are necessary, LC-MS/MS is the preferred method. Its high selectivity and sensitivity enable accurate quantification of this compound even at trace levels.
Quantitative Data Summary
The following tables summarize illustrative quantitative data for the analysis of this compound using HPLC-UV and LC-MS/MS. This data is provided as a general guideline and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Illustrative HPLC-UV Quantitative Data for this compound
| Parameter | Value |
| Retention Time (tR) | 8.2 min |
| Wavelength (λmax) | 210 nm |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Recovery | 92 - 98% |
| Precision (RSD%) | < 5% |
Table 2: Illustrative LC-MS/MS Quantitative Data for this compound
| Parameter | Value |
| Retention Time (tR) | 5.7 min |
| Precursor Ion (m/z) | [M+H]+ = 285.1 |
| Product Ions (m/z) | 157.1, 129.1 |
| Linear Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery | 95 - 103% |
| Precision (RSD%) | < 3% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Aqueous Matrix (e.g., Fermentation Broth)
This protocol describes a general procedure for extracting this compound from a liquid sample.
Materials:
-
This compound standard
-
Ethyl acetate (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Transfer 10 mL of the aqueous sample into a 50 mL centrifuge tube.
-
Add 1 g of NaCl to the sample and vortex to dissolve. This helps to increase the polarity of the aqueous phase and improve extraction efficiency.
-
Add 20 mL of ethyl acetate to the centrifuge tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
-
Combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase for HPLC-UV or LC-MS/MS analysis.
HPLC-UV Quantification Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Analysis: Inject the prepared sample extracts and the calibration standards into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
LC-MS/MS Quantification Protocol
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-7 min: 30% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 30% B
-
8.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Quantifier: 285.1 -> 157.1
-
Qualifier: 285.1 -> 129.1
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. Prepare a series of calibration standards ranging from 0.1 to 1000 ng/mL by serial dilution with the initial mobile phase composition.
-
Sample Analysis: Inject the prepared sample extracts and the calibration standards into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the quantifier transition of this compound to an internal standard (if used) against its concentration. Determine the concentration of this compound in the samples from the calibration curve.
References
Colletodiol's Impact on Bacterial Protein Synthesis: Application Notes and Protocols
Note: Direct experimental data on the specific mechanism of action of colletodiol in bacterial protein synthesis is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-established mechanism of action of macrolide antibiotics, the class to which this compound belongs. These methodologies provide a framework for investigating this compound's specific interactions with the bacterial ribosome.
Introduction
This compound is a macrolide antibiotic, a class of compounds known to inhibit bacterial protein synthesis. Macrolides exert their antibacterial effect by binding to the large (50S) ribosomal subunit, thereby interfering with the elongation of the polypeptide chain. This document provides an overview of the putative mechanism of action of this compound, based on its classification as a macrolide, and detailed protocols for key experiments to elucidate its specific activity.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics, including presumably this compound, act as inhibitors of the elongation phase of bacterial protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding can lead to several downstream effects that culminate in the cessation of protein synthesis:
-
Blockage of the Nascent Peptide Exit Tunnel: The primary mechanism is the physical obstruction of the NPET. As the nascent polypeptide chain grows, it is unable to pass through the tunnel, leading to a halt in translation.
-
Dissociation of Peptidyl-tRNA: The presence of the macrolide can destabilize the interaction between the peptidyl-tRNA and the ribosome, causing premature dissociation of the growing peptide chain.
-
Inhibition of Translocation: Some macrolides can interfere with the translocation step, where the ribosome moves along the mRNA to the next codon.
The following diagram illustrates the general signaling pathway of macrolide-induced inhibition of bacterial protein synthesis.
Caption: General mechanism of macrolide action on bacterial protein synthesis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, based on typical values observed for other macrolide antibiotics. Actual experimental values would need to be determined.
| Parameter | Description | Typical Value Range for Macrolides |
| MIC | Minimum Inhibitory Concentration against susceptible bacteria (e.g., S. aureus) | 0.1 - 10 µg/mL |
| IC50 (in vitro translation) | Concentration inhibiting 50% of protein synthesis in a cell-free system | 0.05 - 5 µM |
| Kd (ribosome binding) | Dissociation constant for binding to the 50S ribosomal subunit | 10 - 500 nM |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum by suspending colonies in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate.
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600).
Caption: Workflow for MIC determination.
Protocol 2: In Vitro Translation Inhibition Assay
This assay measures the direct inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Materials:
-
Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled one)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the reactions. Include a no-drug control and a control with a known protein synthesis inhibitor (e.g., erythromycin).
-
Initiate the reactions by adding the plasmid DNA and incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Stop the reactions and precipitate the newly synthesized proteins using cold TCA.
-
Filter the precipitated proteins onto glass fiber filters and wash with TCA and ethanol.
-
Quantify the amount of incorporated radiolabeled amino acid using a scintillation counter. If a fluorescent reporter is used, measure the fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control and determine the IC50 value.
Caption: Workflow for in vitro translation inhibition assay.
Protocol 3: Ribosome Binding Assay (Filter Binding)
This protocol determines the binding affinity of this compound to the bacterial 50S ribosomal subunit.
Materials:
-
Purified bacterial 70S ribosomes or 50S subunits
-
Radiolabeled this compound ([3H]- or [14C]-colletodiol)
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Nitrocellulose and glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of purified 50S ribosomal subunits with varying concentrations of radiolabeled this compound in binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).
-
Rapidly filter the reaction mixture through a nitrocellulose filter stacked on top of a glass fiber filter. Ribosomes and bound this compound will be retained on the nitrocellulose filter, while unbound this compound will pass through.
-
Wash the filters with cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity on the nitrocellulose filters using a scintillation counter.
-
Plot the amount of bound this compound as a function of the free this compound concentration and determine the dissociation constant (Kd) by fitting the data to a binding isotherm (e.g., Scatchard plot).
Caption: Workflow for ribosome filter binding assay.
Investigating the Cytotoxic Effects of Colletodiol on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colletodiol, a macrodiolide natural product, has emerged as a compound of interest in oncology research due to the potential cytotoxic activities exhibited by similar chemical structures. These application notes provide a comprehensive guide for investigating the cytotoxic effects of this compound on various cancer cell lines. The protocols herein detail methodologies for assessing cell viability, determining the mode of cell death, and elucidating the potential molecular mechanisms of action.
Disclaimer: The quantitative data and specific signaling pathways for this compound presented in these notes are illustrative and based on the activities of structurally related compounds. Researchers should generate their own experimental data for this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.[1] The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines after 48 hours of treatment, as would be determined by a cell viability assay such as the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 22.4 |
| HepG2 | Hepatocellular Carcinoma | 18.2 |
| A549 | Lung Carcinoma | 25.1 |
| HCT116 | Colon Carcinoma | 12.5 |
| PC-3 | Prostate Cancer | 28.9 |
These are representative values and must be experimentally determined.
Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells
This table illustrates the percentage of apoptotic cells in the HCT116 colon cancer cell line following treatment with this compound for 24 hours, as would be determined by Annexin V/PI flow cytometry.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 2.1 | 1.5 | 3.6 |
| This compound | 10 | 15.3 | 8.7 | 24.0 |
| This compound | 25 | 35.8 | 18.2 | 54.0 |
These are representative values and must be experimentally determined.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
HCT116 cells (or other cell line of interest)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases, by Western blotting.
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat HCT116 cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Caption: Experimental workflow for investigating this compound's cytotoxicity.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Logical flow of data analysis for cytotoxicity studies.
Discussion and Conclusion
The provided protocols and illustrative data outline a systematic approach to characterizing the cytotoxic effects of this compound on cancer cell lines. The hypothetical data suggests that this compound exhibits dose-dependent cytotoxicity and induces apoptosis. The proposed mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[2] Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately triggering the caspase cascade and programmed cell death.[3][4]
Further investigations should focus on confirming these findings with rigorous experimentation. It is recommended to expand the panel of cancer cell lines to determine the broader anti-cancer spectrum of this compound. Additionally, in-depth mechanistic studies, including cell cycle analysis and investigation of other relevant signaling pathways, will provide a more complete understanding of this compound's mode of action. These studies will be crucial in evaluating the potential of this compound as a novel therapeutic agent for cancer treatment.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 2. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Colletodiol Derivatives
Introduction
Colletodiol is a polyketide natural product that has garnered interest for its diverse biological activities. The development of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. This document provides detailed protocols for a panel of cell-based assays designed to screen and characterize the cytotoxic and mechanistic properties of this compound derivatives. These assays are fundamental in early-stage drug discovery and are intended for researchers in academia and the pharmaceutical industry. The described protocols for cytotoxicity, apoptosis, and cell cycle analysis will enable the systematic evaluation of compound libraries to identify lead candidates for further development.
Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[1] This assay is a robust and high-throughput method for initial cytotoxicity screening of this compound derivatives.
Experimental Protocol
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549, MCF-7, PC-3) to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each derivative.
-
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives in A549 Lung Cancer Cells
| Compound | IC₅₀ (µM) after 48h |
| This compound | >100 |
| Derivative A | 25.3 |
| Derivative B | 5.8 |
| Derivative C | 78.1 |
| Doxorubicin | 0.5 |
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[2]
Experimental Protocol
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and incubate overnight.
-
Treat the cells with this compound derivatives at their respective IC₅₀ concentrations for 24 hours. Include vehicle and positive controls.
-
-
Cell Staining:
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within one hour.
-
FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.
-
Set up compensation controls using unstained, Annexin V-FITC only, and PI only stained cells.
-
Data Presentation
Table 2: Apoptosis Induction by this compound Derivatives in A549 Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle | 95.2 | 2.1 | 2.7 |
| Derivative A | 60.5 | 25.3 | 14.2 |
| Derivative B | 35.8 | 48.9 | 15.3 |
| Doxorubicin | 20.1 | 65.4 | 14.5 |
Cell Cycle Analysis using Propidium Iodide Staining
Cell cycle analysis by PI staining and flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay helps to elucidate if the cytotoxic effects of the this compound derivatives are mediated through cell cycle arrest.
Experimental Protocol
-
Cell Treatment and Fixation:
-
Seed cells and treat with this compound derivatives as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 single-cell events.
-
Use a dot plot of PI-Area versus PI-Width to exclude doublets.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Data Presentation
Table 3: Cell Cycle Distribution in A549 Cells Treated with this compound Derivatives
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | 65.4 | 20.1 | 14.5 |
| Derivative A | 50.2 | 25.3 | 24.5 |
| Derivative B | 25.8 | 15.1 | 59.1 |
| Doxorubicin | 30.7 | 18.9 | 50.4 |
Visualizations
Caption: Workflow for screening this compound derivatives.
Caption: Proposed mechanism of action for Derivative B.
References
In vitro and in vivo models for studying Colletodiol efficacy
Application Notes & Protocols for a Novel Anticancer Agent
Topic: In Vitro and In Vivo Models for Studying the Efficacy of Colletodiol
Audience: Researchers, scientists, and drug development professionals.
Note on this compound: Publicly available scientific literature and databases contain limited specific information on "this compound" regarding its detailed mechanism of action and established in vitro and in vivo efficacy models. Therefore, these application notes and protocols are presented for a hypothetical novel anticancer agent, herein referred to as "Compound C" , to provide a comprehensive framework for the evaluation of new chemical entities with similar objectives. The methodologies and pathways described are based on established practices in preclinical cancer research.[1][2][3][4]
Application Note: Preclinical Evaluation of Compound C
Introduction
The discovery and development of novel anticancer agents are pivotal in advancing oncology.[1] Compound C is a novel synthetic small molecule with purported anti-proliferative properties. Preliminary in-silico screening suggests that Compound C may interfere with cholesterol biosynthesis and signaling, a pathway increasingly recognized for its role in tumor cell proliferation and survival. Elevated cholesterol metabolism has been linked to the progression of various cancers, making it a promising therapeutic target. This document outlines the in vitro and in vivo models and protocols to rigorously evaluate the efficacy and mechanism of action of Compound C.
Hypothesized Mechanism of Action
It is hypothesized that Compound C inhibits a key enzyme in the cholesterol biosynthesis pathway, leading to the depletion of essential sterols required for cell membrane integrity and signaling. This disruption is expected to induce cell cycle arrest and apoptosis in cancer cells, which often exhibit a higher demand for cholesterol compared to normal cells. Furthermore, altered cholesterol metabolism may impact critical signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.
Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of Compound C, targeting the cholesterol biosynthesis pathway and its downstream effects on cancer cell survival signaling.
Caption: Hypothesized signaling pathway of Compound C.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of Compound C.
Caption: Experimental workflow for Compound C evaluation.
In Vitro Protocols
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound C in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549) and a non-cancerous cell line (e.g., MCF-10A)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Compound C stock solution (in DMSO)
-
96-well plates
-
MTT or MTS reagent, or CellTiter-Glo® Luminescence Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound C in complete medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Compound C to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
For MTT/MTS Assay: Add 20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution if using MTT. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Read the luminescence.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
Objective: To assess the long-term effect of Compound C on the proliferative capacity and survival of single cancer cells.
Materials:
-
6-well plates
-
Complete culture medium
-
Compound C
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight, then treat with various concentrations of Compound C (typically below the IC50) for 24 hours.
-
Replace the drug-containing medium with fresh complete medium.
-
Incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with Crystal Violet solution for 20 minutes.
-
Wash with water and air dry.
-
Count the number of colonies (typically >50 cells) and analyze the results.
Transwell Migration and Invasion Assay
Objective: To evaluate the effect of Compound C on cancer cell migration and invasion.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 20% FBS
-
Compound C
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
For Invasion Assay: Coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium containing different concentrations of Compound C.
-
Add 200 µL of the cell suspension (5 x 10^4 cells) to the upper chamber of the insert.
-
Add 600 µL of complete medium with 20% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface with methanol and stain with Crystal Violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
In Vivo Protocol
Xenograft Mouse Model
Objective: To determine the in vivo anti-tumor efficacy of Compound C.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID)
-
Cancer cell line (e.g., one that showed high sensitivity in vitro)
-
Matrigel
-
Compound C formulation for injection (e.g., in a solution of saline with 5% DMSO and 5% Tween-80)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).
-
Administer Compound C (e.g., via intraperitoneal injection) at predetermined doses and schedules (e.g., daily or 3 times a week). The control group receives the vehicle solution.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specific size, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Table 1: In Vitro Cytotoxicity of Compound C (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 | 9.6 |
| PC-3 | Prostate Cancer | 8.9 ± 1.1 | 5.6 |
| A549 | Lung Cancer | 12.5 ± 1.5 | 4.0 |
| MCF-10A | Non-cancerous | 50.1 ± 4.2 | - |
*Selectivity Index = IC50 in non-cancerous cells / IC50 in cancerous cells
Table 2: In Vivo Efficacy of Compound C in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Vehicle Control | - | 1250 ± 150 | - | 22.5 ± 1.0 |
| Compound C | 10 | 750 ± 90 | 40 | 22.1 ± 1.2 |
| Compound C | 20 | 480 ± 65 | 61.6 | 21.8 ± 1.1 |
Data are represented as mean ± standard deviation.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Discovering Novel Colletodiol Derivatives with the OSMAC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
The One Strain, Many Compounds (OSMAC) approach is a powerful strategy to unlock the latent biosynthetic potential of microorganisms and discover novel secondary metabolites. This document provides detailed application notes and experimental protocols for utilizing the OSMAC method to discover new derivatives of Colletodiol, a macrodiolide with various reported biological activities. By systematically altering cultivation parameters, researchers can induce the expression of silent biosynthetic gene clusters in this compound-producing fungi, leading to the generation of novel analogues with potentially enhanced or unique therapeutic properties.
Introduction
Fungi are a prolific source of bioactive natural products. However, under standard laboratory conditions, many of their biosynthetic gene clusters remain silent, limiting the chemical diversity that can be accessed from a single strain. The OSMAC strategy addresses this by systematically varying cultivation parameters such as media composition, pH, temperature, and aeration.[1][2] This manipulation of the fungal environment can trigger significant changes in the organism's secondary metabolism, leading to the production of novel compounds.[1][2]
This compound is a 14-membered macrodiolide originally isolated from fungi of the genus Colletotrichum. Recent studies have demonstrated that the OSMAC approach can be successfully applied to discover new derivatives of this compound from endophytic fungi.[3] By supplementing the culture medium with specific precursors or altering nutrient sources, it is possible to generate novel this compound-related structures, such as colletodiolic acid, colletolactone, and colletolic acid. This highlights the potential of the OSMAC method to expand the chemical space around the this compound scaffold, providing new opportunities for drug discovery and development.
Key Experimental Protocols
Protocol 1: OSMAC-Based Cultivation for Production of this compound Derivatives
This protocol describes the general workflow for applying the OSMAC approach to a this compound-producing fungal strain, such as Colletotrichum or Trichocladium species.
1. Fungal Strain and Inoculum Preparation:
- Obtain a pure culture of a known this compound-producing fungus.
- Grow the fungus on a standard solid medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days to obtain a mature culture for inoculation.
2. OSMAC Cultivation Conditions:
- Prepare a series of different liquid and solid culture media. The goal is to vary the nutrient sources and environmental stressors. Examples of media variations include:
- Base Media: Potato Dextrose Broth (PDB), Czapek-Dox Broth, Rice Medium, Wheat Medium.
- Carbon Source Variation: Replace glucose with other sugars (e.g., fructose, maltose, sucrose) or complex carbohydrates.
- Nitrogen Source Variation: Use different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate).
- Precursor Supplementation: Add potential biosynthetic precursors to the media. For this compound, which has a polyketide backbone, precursors like amino acids can be tested. A successful example is the supplementation of the culture medium with 2.5% phenylalanine to induce new derivatives.
- Salinity Variation: Prepare media with different concentrations of sea salts or specific salts like NaCl or KBr.
- Dispense the prepared media into fermentation flasks.
- Inoculate each flask with a small piece of the mature fungal culture from the PDA plate.
- Incubate the cultures under different conditions of temperature (e.g., 22°C, 28°C, 32°C) and agitation (e.g., static vs. shaking at 150 rpm).
- Maintain the cultures for a period of 14-28 days.
3. Extraction of Secondary Metabolites:
- For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate to dryness under reduced pressure. Extract the mycelium by soaking in methanol, followed by filtration and evaporation of the solvent.
- For solid cultures, air-dry and grind the culture material. Extract the ground material with a suitable solvent mixture, such as methanol/water. Partition the extract with ethyl acetate. Evaporate the ethyl acetate layer to obtain the crude extract.
4. Analysis and Isolation of New Derivatives:
- Analyze the crude extracts from each cultivation condition using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to compare the metabolite profiles.
- Look for new peaks in the chromatograms of the OSMAC cultures that are absent in the control cultures.
- Use large-scale fermentation of the most promising culture condition to produce sufficient quantities of the new compounds.
- Isolate the new this compound derivatives using chromatographic techniques such as column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC.
- Elucidate the structures of the isolated compounds using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Bioactivity Screening of Novel this compound Derivatives
This protocol outlines the screening of newly discovered this compound derivatives for potential biological activities.
1. Antibacterial Activity Assay (MIC Determination):
- Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Mycobacterium tuberculosis).
- Prepare a two-fold serial dilution of the purified compounds in a 96-well microtiter plate.
- Add a standardized bacterial suspension to each well.
- Incubate the plates at the appropriate temperature and time for each bacterial species.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Cytotoxicity Assay (IC50 Determination):
- Use a cell-based assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines (e.g., THP-1 human monocytic cell line).
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of the purified compounds for a specified period (e.g., 48 or 72 hours).
- Add MTT solution and incubate to allow the formation of formazan crystals.
- Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
- Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation
Table 1: New this compound Derivatives Discovered from Trichocladium sp. using OSMAC
| Compound Name | Molecular Formula | Method of Discovery |
| Trichocladiol | C20H28O5 | OSMAC with 2.5% Phenylalanine Supplementation |
| Trichocladic Acid | C20H26O6 | OSMAC with 2.5% Phenylalanine Supplementation |
| Colletodiolic Acid | C14H18O7 | OSMAC with 2.5% Phenylalanine Supplementation |
| Colletolactone | C14H18O6 | OSMAC with 2.5% Phenylalanine Supplementation |
| Colletolic Acid | C14H20O7 | OSMAC with 2.5% Phenylalanine Supplementation |
Table 2: Bioactivity of Compounds Isolated from Trichocladium sp.
| Compound | Bioactivity | Test Organism/Cell Line | Result |
| Macrocarpon (known compound isolated alongside new derivatives) | Antibacterial | Methicillin-resistant Staphylococcus aureus | MIC: 0.78 µM |
| Macrocarpon | Cytotoxicity | THP-1 (human monocytic cell line) | IC50: 0.7 µM |
| Dihydronaphthalenone derivative (known compound 8) | Antibacterial | Mycobacterium tuberculosis | MIC: 25 µM |
| Dihydronaphthalenone derivative (known compound 8) | Cytotoxicity | THP-1 (human monocytic cell line) | IC50: 42 µM |
Visualization
Caption: Workflow for the discovery of new this compound derivatives using the OSMAC method.
Caption: Proposed biosynthetic relationship of new derivatives to this compound.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Colletodiol
Welcome to the technical support center for the total synthesis of Colletodiol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields during the synthesis of this complex macrolide.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the total synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My overall yield for the multi-step synthesis is very low, even though individual step yields seem acceptable. What's going on?
A1: In a long, linear synthesis, the overall yield is the mathematical product of the yields of each individual step. Even with seemingly high yields for each reaction (e.g., 80-90%), the cumulative effect over many steps can lead to a very low overall yield.[1] For example, a 10-step synthesis where each step has a 90% yield results in an overall yield of only ~35%.
Troubleshooting Steps:
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Identify the Lowest-Yielding Step: Carefully analyze your experimental data to pinpoint the reaction with the poorest performance. This is the most critical step to optimize.
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Re-evaluate the Synthetic Route: Consider if a more convergent synthesis approach could be beneficial. Convergent syntheses, where different fragments of the molecule are prepared separately and then combined, can often lead to higher overall yields compared to a purely linear approach.[2]
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Optimize Each Step: Even small improvements in high-yielding steps can have a noticeable impact on the final amount of product.
Q2: I'm struggling with the macrolactonization step, resulting in low yields of this compound. What are the common causes and how can I improve this?
A2: Macrolactonization, the ring-closing step to form the large lactone ring, is notoriously challenging and often a major bottleneck in syntheses of this type. Low yields are typically due to competing intermolecular reactions (dimerization or oligomerization) rather than the desired intramolecular cyclization.[3]
Common Causes & Solutions:
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Concentration: High concentrations favor intermolecular reactions.
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Reagent Choice: The choice of coupling agent to activate the carboxylic acid is critical. Different seco-acid substrates have different conformational preferences, meaning one macrolactonization method is not universally superior.
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Solution: Screen various macrolactonization protocols. The most common methods include the Yamaguchi, Corey-Nicolaou, and Masamune reactions. See the data table and protocols below for a comparison.
-
-
Substrate Conformation: The conformation of the linear precursor can either facilitate or hinder the ring-closing reaction.
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Solution: The use of specific protecting groups or the introduction of rigid elements (like double bonds) in the chain can help pre-organize the molecule into a conformation that is favorable for cyclization.
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Data Presentation: Comparison of Macrolactonization Methods
| Method | Activating Agent(s) | Typical Conditions | Reported Yield Range | Key Considerations |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene, reflux | Good to Excellent | Effective for a wide range of substrates; slow addition is key. |
| Corey-Nicolaou Lactonization | 2,2'-Dipyridyl disulfide (PySSPy), PPh₃ | Xylene, reflux | Moderate to Good | Can sometimes lead to epimerization at the C-terminal amino acid in depsipeptides. |
| Masamune Method | S-tert-butyl or S-benzyl thioester activation | Cu(I) or Hg(II) salts | Good | Involves pre-formation of an activated thioester. |
| Ethoxyvinyl Ester Method | Ethoxyvinyl esters | Acid-catalyzed cyclization | 50-80% | A two-step process involving activation and subsequent cyclization at room temperature. |
Mandatory Visualization: Macrolactonization Workflow
Caption: Workflow for optimizing the macrolactonization step.
Q3: I am observing poor stereocontrol in the Sharpless asymmetric dihydroxylation step. How can I improve the diastereoselectivity?
A3: The Sharpless asymmetric dihydroxylation is a powerful method for installing vicinal diols with high enantioselectivity. However, poor diastereoselectivity can arise if the substrate has existing chiral centers that influence the facial selectivity of the olefin, or if reaction conditions are not optimal.
Troubleshooting Steps:
-
Ligand Choice: Ensure you are using the correct chiral ligand for the desired stereochemical outcome. For dihydroxylation of a specific face of the double bond, use the appropriate (DHQ)₂PHAL or (DHQD)₂PHAL ligand.
-
Reagent Purity: The purity of all reagents, including the osmium tetroxide catalyst and the stoichiometric oxidant (like NMO), is crucial.
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Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly enhance stereoselectivity by favoring the transition state that leads to the desired product.
-
Solvent System: The standard solvent system is typically a t-BuOH/water mixture. Variations in the ratio can sometimes influence the reaction's efficiency and selectivity.
Experimental Protocols: Sharpless Asymmetric Dihydroxylation
-
Objective: To install a syn-1,2-diol with high stereocontrol.
-
Procedure:
-
To a stirred solution of the olefin substrate in a t-butanol/water (1:1) mixture at 0 °C, add the AD-mix-β (containing the (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄).
-
Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of this compound?
A1: The enantioselective total synthesis of this compound generally relies on a few key transformations to construct the carbon skeleton and install the necessary stereocenters. A common strategy involves:
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Enantio- and Regioselective Dihydroxylation: A Sharpless dihydroxylation is used to create key chiral centers.
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Fragment Coupling: Two main fragments are synthesized and then joined together.
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Macrolactonization: The final step involves an intramolecular cyclization to form the 14-membered macrolide ring.
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Deprotection: Removal of protecting groups to yield the final natural product.
Mandatory Visualization: General Retrosynthetic Analysis
Caption: A simplified retrosynthetic breakdown of this compound.
Q2: How do I troubleshoot a reaction that appears to have failed or given a low yield?
A2: A systematic approach is the most effective way to troubleshoot a failed reaction.
Mandatory Visualization: Troubleshooting Flowchart
Caption: A general workflow for troubleshooting low-yielding reactions.
Initial Steps:
-
Analyze the Crude Product: Before extensive purification, analyze a small sample of your crude reaction mixture (e.g., by TLC, NMR, or LC-MS). This helps determine if the issue is poor conversion of the starting material or the formation of multiple side products.
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Check Workup Procedure: Ensure your product was not lost during the workup. Test the stability of your product to the acidic or basic conditions used in an extraction. Check if the product is unexpectedly water-soluble or volatile.
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Evaluate Reagents and Conditions: Re-confirm the purity and stoichiometry of all reagents. Ensure solvents were properly dried and reactions requiring an inert atmosphere were set up correctly.
References
Colletodiol stability and degradation in different solvents and pH
Disclaimer: Direct experimental stability and degradation data for colletodiol is limited in publicly available scientific literature. The following information is based on the chemical structure of this compound, general principles of organic chemistry, and stability data for structurally related macrolide compounds. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and what are its key functional groups?
This compound is a 14-membered macrolide, specifically a dilactone. Its IUPAC name is (3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione. The key functional groups that influence its stability are:
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Two ester (lactone) linkages: These are susceptible to hydrolysis.
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Two hydroxyl (-OH) groups: These can participate in intramolecular reactions.
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Two carbon-carbon double bonds (-C=C-): These can be sites for oxidation or isomerization.
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A 14-membered ring: The ring strain can influence reactivity.
Q2: What are the primary degradation pathways for this compound?
Based on its structure, the most probable degradation pathways for this compound are:
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Hydrolysis: The two ester linkages within the macrolide ring are prone to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the 14-membered ring, forming one or more linear hydroxy-carboxylic acid derivatives.
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Oxidation: The two double bonds in the macrolide ring are susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light, or oxidizing agents. This could lead to the formation of epoxides, diols, or cleavage of the ring.
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Isomerization: The double bonds could potentially undergo cis-trans isomerization upon exposure to light or heat, which may affect the compound's biological activity.
Q3: How stable is this compound in common laboratory solvents?
While specific data is unavailable, general recommendations for storing macrolides can be followed. For short-term storage, solutions in aprotic solvents like acetonitrile or acetone are generally preferred over protic solvents like methanol or ethanol, which could participate in transesterification. For long-term storage, it is advisable to store this compound as a solid at -20°C or below, protected from light and moisture.
Q4: What is the expected stability of this compound at different pH values?
This compound is expected to be most stable at a neutral pH (around 7). Both acidic and basic conditions are likely to accelerate the hydrolysis of the ester linkages.[1]
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the ester bonds is likely to occur, leading to ring opening.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) of the ester bonds will also lead to ring opening and is often faster than acid-catalyzed hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of this compound in solution over a short period. | Degradation of the compound. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in an aprotic solvent like DMSO or acetonitrile. Avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC analysis of a this compound sample. | Degradation of this compound. | Analyze the sample by LC-MS to identify the mass of the new peaks and predict their structures. This can help confirm the degradation pathway (e.g., hydrolysis, oxidation). Review storage and handling procedures to minimize exposure to light, air, and non-neutral pH. |
| Inconsistent experimental results when using this compound. | Instability of this compound under experimental conditions (e.g., in cell culture media). | Perform a time-course experiment to assess the stability of this compound in your specific experimental medium. Quantify the concentration of this compound at different time points using a validated analytical method like HPLC. |
Predicted Stability of this compound in Different Solvents and pH
Table 1: Predicted Qualitative Stability of this compound in Common Solvents (Short-Term, Room Temperature)
| Solvent | Predicted Stability | Rationale |
| Dimethyl sulfoxide (DMSO) | Good | Aprotic, commonly used for compound storage. |
| Acetonitrile | Good | Aprotic, common HPLC solvent. |
| Acetone | Moderate | Aprotic, but can be more reactive than DMSO or acetonitrile. |
| Methanol | Fair to Poor | Protic, risk of transesterification of the lactone. |
| Ethanol | Fair to Poor | Protic, risk of transesterification. |
| Water (neutral pH) | Fair | Risk of hydrolysis, though likely slow at neutral pH. |
| Aqueous Buffers (pH dependent) | See Table 2 | Stability is highly dependent on the pH of the buffer. |
Table 2: Predicted Effect of pH on this compound Degradation Rate
| pH Range | Predicted Degradation Rate | Primary Degradation Mechanism |
| 1 - 3 | High | Acid-catalyzed hydrolysis of ester linkages. |
| 4 - 6 | Moderate to Low | Slower hydrolysis of ester linkages. |
| 7 | Low | Minimal hydrolysis. |
| 8 - 10 | Moderate | Base-catalyzed hydrolysis of ester linkages. |
| 11 - 14 | High | Rapid base-catalyzed hydrolysis (saponification) of ester linkages. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
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This compound (pure substance)
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
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Acetonitrile, HPLC grade
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Water, HPLC grade
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pH meter
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HPLC system with UV or MS detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate both solutions at room temperature and at an elevated temperature (e.g., 60°C) for several hours.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
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Incubate at room temperature, protected from light, and sample at specified time points for HPLC analysis.
-
-
Thermal Degradation:
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Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C, 80°C).
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Also, incubate a solution of this compound (in a relatively inert solvent like acetonitrile) at an elevated temperature.
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Sample at specified time points. For the solid sample, dissolve a known weight in the solvent before analysis.
-
-
Photolytic Degradation:
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Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light (e.g., a photostability chamber).
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Keep a control sample in the dark at the same temperature.
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Sample at specified time points for HPLC analysis.
-
3. Analysis:
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Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact this compound from its degradation products).
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Quantify the amount of remaining this compound and the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Predicted degradation pathways of this compound.
References
Purification of Colletodiol from complex mixtures by chromatography
Welcome to the technical support center for the purification of Colletodiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically isolated?
This compound is a polyketide natural product, specifically a 14-membered macrolide. It is a secondary metabolite produced by various species of fungi belonging to the genus Colletotrichum. These fungi are often found as endophytes in plants.[1][2][3] The isolation of this compound typically begins with the cultivation of the Colletotrichum fungus in a suitable broth medium, followed by extraction of the fungal mycelium and culture filtrate with an organic solvent like ethyl acetate.[1][4]
Q2: What are the general chromatographic principles used for purifying this compound?
The purification of this compound from crude fungal extracts relies on standard chromatographic techniques that separate compounds based on their polarity. Given that this compound is a moderately polar macrolide, normal-phase column chromatography using a silica gel stationary phase is a common initial purification step. The separation is achieved by eluting the components with a mobile phase of increasing polarity, typically a gradient of ethyl acetate in a non-polar solvent such as hexane. Further purification to achieve high purity can be accomplished using High-Performance Liquid Chromatography (HPLC), often in a reverse-phase mode.
Q3: Are there any known signaling pathways affected by this compound?
Currently, there is limited specific information in the public domain detailing the direct interaction of this compound with particular signaling pathways. However, many polyketide macrolides are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The cytotoxic activity of some compounds can be linked to the induction of apoptosis or interference with cellular signaling cascades. Further research is needed to elucidate the specific mechanism of action and signaling pathways modulated by this compound.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound after initial extraction. | Inefficient extraction from the fungal culture. | - Ensure the fungal culture has been grown for an adequate duration to allow for sufficient production of secondary metabolites. - Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to maximize recovery. - Concentrate the crude extract under reduced pressure to avoid degradation of the target compound. |
| Poor separation of this compound from other compounds during column chromatography. | - Inappropriate solvent system (mobile phase). - Improperly packed column. - Overloading the column with the crude extract. | - Optimize the solvent system using Thin Layer Chromatography (TLC) prior to running the column to achieve good separation of the target compound. - Ensure the silica gel is packed uniformly in the column to avoid channeling. - Adsorb the crude extract onto a small amount of silica gel before loading it onto the column for better resolution. |
| Co-elution of impurities with this compound in HPLC. | - Suboptimal mobile phase gradient or isocratic conditions. - Inappropriate column chemistry. | - Adjust the gradient slope or the composition of the mobile phase to improve the resolution between this compound and the impurities. - Experiment with different reverse-phase columns (e.g., C18, C8) to find the one that provides the best selectivity for your separation. |
| Degradation of this compound during purification. | - Exposure to harsh pH conditions. - Prolonged exposure to light or elevated temperatures. | - Use neutral and high-purity solvents for all chromatographic steps. - Protect the fractions containing this compound from light and store them at low temperatures to minimize degradation. |
Experimental Protocols
General Protocol for the Isolation and Purification of this compound
This protocol provides a general workflow for the purification of this compound from a Colletotrichum fungal culture.
1. Fungal Cultivation and Extraction:
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Inoculate a pure culture of the Colletotrichum sp. into a suitable liquid medium (e.g., Potato Dextrose Broth).
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Incubate the culture for an appropriate period (typically 2-4 weeks) under suitable conditions to allow for the production of secondary metabolites.
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Separate the fungal mycelium from the culture broth by filtration.
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Extract both the mycelium and the broth exhaustively with ethyl acetate.
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Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Column Chromatography (Initial Purification):
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Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
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Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
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Load the adsorbed sample onto the top of the prepared column.
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Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:EtOAc, etc.).
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Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Combine the fractions containing this compound based on the TLC analysis.
3. High-Performance Liquid Chromatography (HPLC) (Final Purification):
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Evaporate the solvent from the combined fractions to obtain a semi-pure sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Purify the sample using a reverse-phase HPLC system equipped with a C18 column.
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Elute with a suitable mobile phase, which could be an isocratic mixture or a gradient of acetonitrile in water.
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Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.
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Evaporate the solvent from the collected fraction to obtain pure this compound.
| Parameter | Column Chromatography | HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 Reverse-Phase |
| Mobile Phase | Hexane-Ethyl Acetate gradient | Acetonitrile-Water gradient/isocratic |
| Detection | Thin Layer Chromatography (TLC) | UV Detector |
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the purification of this compound.
Logical Relationship of Troubleshooting Steps
Caption: A logical approach to troubleshooting chromatography issues.
References
Optimizing culture conditions for enhanced Colletodiol production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Colletodiol, a bioactive secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
A1: this compound is a polyketide-derived dilactonic macrolide with potential therapeutic applications. It is a secondary metabolite primarily produced by filamentous fungi belonging to the genus Colletotrichum. Species such as Colletotrichum capsici and Colletotrichum gloeosporioides are known producers of this compound and its analogues.[1][2]
Q2: What are the general optimal culture conditions for Colletotrichum species to produce secondary metabolites like this compound?
A2: While optimal conditions can be strain-specific, generally, Colletotrichum species thrive and produce secondary metabolites under the following conditions:
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Media: Potato Dextrose Broth (PDB) or Potato Dextrose Agar (PDA) are commonly used and support good mycelial growth.[3][4][5]
-
Temperature: The optimal temperature for growth and sporulation is typically between 25°C and 30°C.
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pH: A slightly acidic to neutral pH range of 6.0 to 7.0 is generally favorable for mycelial growth and sporulation.
Q3: How do carbon and nitrogen sources influence this compound production?
A3: The type and concentration of carbon and nitrogen sources are critical for secondary metabolite production. For Colletotrichum species, sucrose has been identified as a suitable carbon source, while potassium nitrate is a good nitrogen source for promoting growth. Optimizing the carbon-to-nitrogen (C:N) ratio is crucial, as nitrogen limitation often triggers secondary metabolism in fungi.
Q4: What is the typical fermentation time for this compound production?
A4: The production of secondary metabolites like this compound usually occurs during the stationary phase of fungal growth. The exact timing can vary depending on the specific strain and culture conditions. A typical fermentation run may last from 7 to 14 days. It is recommended to perform a time-course study to determine the optimal harvest time for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
Low or No this compound Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | Ensure the use of a suitable medium like Potato Dextrose Broth (PDB). Consider screening different basal media to find the most effective one for your strain. |
| Incorrect pH of the Medium | Adjust the initial pH of the medium to the optimal range of 6.0-7.0. Monitor the pH throughout the fermentation as fungal metabolism can alter it. |
| Inappropriate Incubation Temperature | Maintain a constant incubation temperature between 25°C and 30°C. |
| Inefficient Aeration and Agitation | In submerged fermentation, ensure adequate oxygen supply and mixing. For shake flask cultures, use baffled flasks and an appropriate shaking speed (e.g., 150-200 rpm) to enhance aeration. |
| Suboptimal Carbon/Nitrogen Source or Ratio | Experiment with different carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract, peptone, potassium nitrate) sources. Systematically vary the C:N ratio to identify conditions that favor this compound production over biomass growth. |
| Incorrect Harvest Time | Perform a time-course analysis by harvesting samples at different time points (e.g., every 2 days from day 5 to day 15) and quantifying this compound to determine the peak production period. |
| Strain Degeneration | Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. It is advisable to use fresh cultures from cryopreserved stocks for each fermentation. |
Contamination Issues
| Potential Cause | Troubleshooting Steps |
| Bacterial or Fungal Contamination | Strictly adhere to aseptic techniques during all stages of media preparation, inoculation, and sampling. Regularly check the purity of your culture by microscopy and plating on appropriate media. |
| Contaminated Stock Cultures | Ensure your master and working cell banks are pure and free from contaminants. |
Extraction and Purification Difficulties
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Use an appropriate organic solvent for extraction. Ethyl acetate is commonly used for extracting polyketides from fungal cultures. Ensure thorough mixing and sufficient extraction time. |
| Formation of Emulsions | To break emulsions during liquid-liquid extraction, you can add brine (saturated NaCl solution) or centrifuge the mixture. |
| Poor Separation during Chromatography | Optimize the chromatographic conditions (e.g., column type, mobile phase composition, gradient) for better separation of this compound from other metabolites. |
Quantitative Data Summary
The following tables summarize the reported optimal conditions for the growth of Colletotrichum capsici, a known producer of this compound. Note that these conditions are for mycelial growth and sporulation, and optimization for this compound production may require further experimentation.
Table 1: Optimal Temperature and pH for Colletotrichum capsici Growth
| Parameter | Optimal Range | Reference(s) |
| Temperature | 25°C - 30°C | |
| pH | 6.0 - 7.0 |
Table 2: Suitable Culture Media for Colletotrichum capsici Growth
| Media | Observation | Reference(s) |
| Potato Dextrose Agar (PDA) | Excellent mycelial growth | |
| Czapek-Dox Agar | Moderate growth | |
| Richard's Agar | Moderate growth | |
| Oat Meal Agar | Good mycelial growth |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Colletotrichum capsici for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a small agar plug of a 7-10 day old culture of C. capsici from a PDA plate to a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).
-
Incubate the flask at 28°C on a rotary shaker at 150 rpm for 3-5 days to obtain a seed culture.
-
-
Production Culture:
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Inoculate 100 mL of PDB in a 500 mL Erlenmeyer flask with 10% (v/v) of the seed culture.
-
Incubate the production flask at 28°C on a rotary shaker at 150 rpm for 10-14 days.
-
-
Harvesting:
-
After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
The culture filtrate (supernatant) and the mycelial biomass can be extracted separately to isolate this compound.
-
Protocol 2: Extraction of this compound
-
Liquid-Liquid Extraction of Culture Filtrate:
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To the culture filtrate, add an equal volume of ethyl acetate.
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Shake the mixture vigorously in a separatory funnel for 5-10 minutes and then allow the layers to separate.
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Collect the upper organic (ethyl acetate) layer.
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Repeat the extraction process two more times with fresh ethyl acetate.
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Combine all the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Extraction from Mycelium:
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Homogenize the mycelial biomass in ethyl acetate.
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Stir the mixture for several hours or overnight at room temperature.
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Filter the mixture to separate the mycelial debris from the solvent.
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Evaporate the solvent from the filtrate to obtain the crude extract.
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Protocol 3: Quantification of this compound by HPLC-UV
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (General Guidance):
-
Column: A C18 reversed-phase column is typically suitable for separating polyketides.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
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Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined by running a UV scan of a purified sample).
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Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.
-
Visualizations
Diagram 1: General Workflow for this compound Production and Analysis
Caption: A streamlined workflow from fermentation to analysis for this compound production.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: A logical flow diagram for troubleshooting low this compound yield.
Diagram 3: Putative Biosynthetic Pathway for Dilactonic Macrolides
Caption: A simplified representation of the polyketide biosynthetic pathway leading to this compound.
References
- 1. This compound-derivatives-of-the-endophytic-fungus-trichocladium-sp - Ask this paper | Bohrium [bohrium.com]
- 2. The fungus Colletotrichum as a source for bioactive secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress regarding the bioactivities, biosynthesis and synthesis of naturally occurring resorcinolic macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derivatives of the endophytic fungus Trichocladium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Colletodiol Batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with their synthetic batches of Colletodiol.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound batch shows significantly lower bioactivity (e.g., higher IC50) than expected. What are the potential causes?
A1: Discrepancies in bioactivity between synthetic and natural products, or between different synthetic batches, are a known challenge. Several factors could be contributing to the lower-than-expected activity of your synthetic this compound:
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Purity of the Synthetic Compound: The presence of impurities from the synthesis process can interfere with the biological assay or reduce the effective concentration of the active compound.[1][2][3]
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Structural and Stereochemical Integrity: The synthetic route may have produced an incorrect stereoisomer or a structurally related analog with lower activity. The precise three-dimensional arrangement of atoms is often critical for biological function.[4][5]
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Compound Aggregation: Hydrophobic compounds like this compound may form aggregates in aqueous buffer systems used for biological assays. These aggregates can lead to non-specific activity or sequestration of the compound, reducing its availability to the target.
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Solubility and Stability Issues: The compound may not be fully soluble at the tested concentrations or could be degrading under the experimental conditions (e.g., temperature, pH, light exposure).
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Assay-Specific Artifacts: The issue might lie within the experimental setup of the bioassay, including cell line health, reagent quality, or protocol execution.
Q2: How can I verify the purity of my synthetic this compound?
A2: A multi-pronged approach is recommended to assess the purity of your compound. No single method is foolproof.
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High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. It is crucial to use a high-resolution column and an appropriate gradient to separate this compound from any potential impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the detection and potential identification of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and may reveal the presence of impurities if they are in significant quantities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.
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Elemental Analysis: This can determine the percentage of carbon, hydrogen, and other atoms, which can be compared to the theoretical values for pure this compound.
Q3: What should I do if I suspect my synthetic this compound is aggregating in my assay?
A3: Compound aggregation is a common reason for inconsistent or low bioactivity.
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Include a Non-ionic Detergent: Adding a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer can help prevent aggregation.
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Dynamic Light Scattering (DLS): This technique can directly measure the size of particles in your solution, allowing you to detect the presence of aggregates.
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Nephelometry: This method can also be used to quantify the amount of aggregation.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of your compound under experimental conditions is critical for obtaining reliable bioactivity data.
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Forced Degradation Studies: Expose your compound to stress conditions such as acidic and basic environments, high temperatures, UV light, and oxidation. Analyze the samples at different time points using HPLC to identify and quantify any degradation products.
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Real-Time Stability Studies: Store your compound under the same conditions as your bioassay (e.g., in assay media at 37°C) and measure its concentration and purity over time.
Troubleshooting Guides
Guide 1: Low Cytotoxicity Observed in Cancer Cell Lines
This guide provides a step-by-step approach to troubleshoot unexpectedly low cytotoxicity of a synthetic this compound batch.
Caption: Troubleshooting workflow for low cytotoxicity of synthetic this compound.
Guide 2: this compound-Induced Apoptosis Signaling Pathway
Understanding the expected signaling pathway can help in designing appropriate bioassays. While the specific pathway for this compound is not detailed in the currently available literature, a common pathway for natural product-induced apoptosis is through the intrinsic (mitochondrial) pathway.
Caption: A hypothesized intrinsic apoptosis signaling pathway for this compound.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Expected IC50 (µM) |
| MCF-7 | Breast Cancer | 5 - 15 |
| A549 | Lung Cancer | 10 - 25 |
| HCT116 | Colon Cancer | 2 - 10 |
| HeLa | Cervical Cancer | 15 - 30 |
Note: These are placeholder values and should be replaced with data from relevant literature or internal experiments.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of synthetic this compound on a cancer cell line.
Materials:
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Cancer cell line of interest (e.g., MCF-7)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Synthetic this compound stock solution (e.g., 10 mM in DMSO)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Multichannel pipette
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
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Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM.
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Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
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Incubate the plate for 48-72 hours.
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a synthetic this compound batch.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (optional, for improved peak shape)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of synthetic this compound in 1 mL of acetonitrile.
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Mobile Phase:
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
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Start with a suitable gradient, for example, 10% to 90% Mobile Phase B over 20 minutes. This may need to be optimized based on the polarity of this compound and its impurities.
-
-
Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm (or a wavelength at which this compound has maximum absorbance).
-
Injection Volume: 10 µL
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Analysis: Integrate the peak areas of all detected peaks. Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks.
This generalized guide provides a framework for troubleshooting low bioactivity in synthetic natural products. For specific issues with this compound, it is crucial to consult any available literature or internal data to populate the placeholder information with accurate and relevant details.
References
Preventing degradation of Colletodiol during storage and handling
This technical support center provides guidance on the proper storage and handling of Colletodiol to minimize degradation and ensure experimental reproducibility. The information provided is based on general principles of chemical stability for macrocyclic lactones and related natural products, as specific degradation data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A: For long-term storage, it is recommended to store this compound as a solid at -20°C or lower . For short-term storage of solutions, refrigeration at 2-8°C is advisable.[1][2] Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: How should I handle this compound powder?
A: Handle this compound powder in a clean, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. Use appropriate personal protective equipment (PPE), including gloves and a lab coat.
Q3: What solvents are recommended for dissolving this compound?
A: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological experiments, DMSO is a common choice. However, it is crucial to use high-purity, anhydrous solvents to prevent hydrolytic degradation.
Q4: Is this compound sensitive to light?
A: Many complex organic molecules are sensitive to light (photolabile).[3][4][5] It is recommended to protect this compound, both in solid form and in solution, from light by storing it in amber vials or by wrapping containers with aluminum foil.
Q5: What is the stability of this compound in aqueous solutions?
A: The stability of this compound in aqueous solutions can be influenced by pH. It is advisable to prepare aqueous solutions fresh before use. If short-term storage is necessary, use a buffered solution at a pH close to neutral (pH 6-8) and store at 2-8°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that this compound (solid and solutions) has been stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Prepare a fresh stock solution of this compound from the solid compound. 3. Perform a Purity Check: If possible, analyze the purity of the this compound stock using techniques like HPLC to check for degradation products. |
| Precipitate formation in stock solution | The solution may be supersaturated, or the solvent may have absorbed water, reducing solubility. | 1. Gentle Warming: Gently warm the solution to try and redissolve the precipitate. 2. Solvent Quality: Ensure the use of anhydrous, high-purity solvents. 3. Lower Concentration: Prepare a new stock solution at a slightly lower concentration. |
| Inconsistent experimental results | Potential degradation of the compound between experiments. | 1. Aliquot Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and contamination. 2. Standardize Handling Procedures: Ensure consistent handling procedures across all experiments. |
Data on Factors Affecting Stability
| Factor | Condition | Expected Impact on Stability | Recommendation |
| Temperature | -20°C (Solid) | High stability | Recommended for long-term storage. |
| 4°C (Solution) | Moderate stability | Suitable for short-term storage (days to weeks). | |
| Room Temperature (Solution) | Low stability | Avoid for prolonged periods. | |
| Light Exposure | Dark | High stability | Store in amber vials or protect from light. |
| Ambient Light | Potential for photodegradation | Minimize exposure during handling. | |
| pH (Aqueous Solution) | Acidic (pH < 6) | Potential for hydrolysis | Buffer solutions to a neutral pH if storage is needed. |
| Neutral (pH 6-8) | Optimal stability in aqueous media | Recommended for biological assays. | |
| Basic (pH > 8) | Potential for hydrolysis and other reactions | Buffer solutions to a neutral pH if storage is needed. | |
| Oxygen | Inert Atmosphere | High stability | Handle solid compound under inert gas if possible. |
| Air | Potential for oxidation | Minimize exposure to air, especially for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.
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Vortex briefly and sonicate in a water bath for a few minutes to ensure complete dissolution.
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Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or lower for long-term storage.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are used to identify potential degradation products and pathways.
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Preparation of Samples: Prepare solutions of this compound in the chosen solvent at a known concentration.
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Stress Conditions: Expose the solutions to various stress conditions in separate, appropriately sealed containers:
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Acidic: Add 0.1 M HCl.
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Basic: Add 0.1 M NaOH.
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Oxidative: Add 3% hydrogen peroxide.
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Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C).
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Photolytic: Expose to UV light (e.g., 254 nm) or a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralization: For acidic and basic samples, neutralize them before analysis.
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Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 2. The effect of temperature on the stability of PCSK-9 monoclonal antibody: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Delayed-Onset Transient Light Sensitivity Syndrome after Corneal Collagen Cross-Linking: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophobia: Looking for Causes and Solutions - American Academy of Ophthalmology [aao.org]
Technical Support Center: Strategies for Mitigating Compound Toxicity in Preclinical Research
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for reducing the toxicity of investigational compounds, using Colletodiol as a representative example of a natural product with therapeutic potential but potential toxicity concerns. The principles and methodologies described here are broadly applicable to other novel compounds in preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to consider when a promising compound like this compound shows toxicity in initial screens?
There are three main pillars for addressing preclinical toxicity:
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Structural Modification: Altering the chemical structure of the compound to remove or block toxicophores (the parts of the molecule responsible for toxicity) while retaining therapeutic activity.[1][2][3]
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Advanced Formulation and Drug Delivery: Encapsulating the compound in a delivery system to control its release and distribution, thereby minimizing exposure to healthy tissues and reducing systemic toxicity.[4][5]
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Co-administration with Protective Agents: In some cases, administering the compound with another agent that mitigates its specific toxic effects can be explored.
Q2: How can we rationally modify the structure of a compound to decrease its toxicity?
Structural modification aims to improve the therapeutic index by separating efficacy from toxicity. A key approach is to identify the structural moieties associated with toxicity. For natural products like this compound, which may have a complex structure, this can be guided by:
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In Silico Modeling: Computational tools can predict how structural changes might affect interactions with toxicity-related targets. For example, modifications to the B-ring of colchicine, a similar natural product, were found to have little influence on its activity, whereas changes to the A and C rings significantly impacted its interaction with proteins related to toxicity.
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Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Synthesizing a series of analogues with systematic modifications and testing them for both activity and toxicity can reveal which parts of the molecule are critical for each effect. For instance, adding specific functional groups like acetonide groups has been shown to increase the activity of some compounds while maintaining a safe therapeutic index.
Q3: Can reformulating a drug really reduce its toxicity? What are the options?
Yes, formulation is a powerful strategy. Poor solubility and non-specific biodistribution are common causes of toxicity. Advanced drug delivery systems can address these issues. The goal is often to modify the drug's pharmacokinetic profile, for instance, by reducing the maximum plasma concentration (Cmax), which is often linked to toxic effects. Colloidal drug carriers are a major class of delivery systems used for this purpose.
Q4: What are colloidal drug delivery systems and how do they work?
Colloidal drug delivery systems are nanoscale carriers that encapsulate a drug to improve its delivery. They protect the drug from degradation, improve solubility, and can be designed to target specific tissues, thereby reducing systemic exposure and off-target toxicity.
Troubleshooting Guides
Problem: My compound shows high cytotoxicity in in vitro assays.
Possible Cause & Solution:
-
Cause: The compound may have a non-specific mechanism of toxicity, or the concentration used may be too high due to poor solubility.
-
Troubleshooting Steps:
-
Confirm the Mechanism: Conduct further in vitro assays to understand the nature of the toxicity (e.g., apoptosis, necrosis, oxidative stress). A list of common assays is provided in Table 2.
-
Solubilization Strategy: If the compound has low aqueous solubility, the observed toxicity might be due to precipitation or aggregation. Consider using solubilizing excipients like cyclodextrins or formulating the compound in a simple solution with cosolvents (e.g., ethanol, propylene glycol) for in vitro testing.
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Formulation Approach: If intrinsic cytotoxicity is high, this is a strong indicator that a drug delivery system is needed for in vivo studies to shield healthy cells from the compound. Start exploring encapsulation in systems like liposomes or polymeric nanoparticles.
-
Problem: Animal studies show significant off-target toxicity, but the compound is effective at the target site.
Possible Cause & Solution:
-
Cause: The compound has unfavorable biodistribution, accumulating in sensitive organs and tissues.
-
Troubleshooting Steps:
-
Characterize Biodistribution: Conduct pharmacokinetic (PK) and biodistribution studies to determine where the drug accumulates. This is crucial for understanding the cause of toxicity.
-
Implement Targeted Drug Delivery: This is the ideal scenario for using a targeted colloidal carrier. By decorating the surface of a nanoparticle or liposome with ligands that bind to receptors overexpressed at the disease site, you can significantly increase the drug concentration where it's needed and decrease it elsewhere.
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Modify Release Profile: Use a controlled-release formulation. This can prevent the sharp peaks in plasma concentration that are often associated with off-target toxicity.
-
Data Presentation
Table 1: Comparison of Colloidal Drug Delivery Systems for Toxicity Reduction
| Carrier Type | Description | Advantages for Toxicity Reduction | Disadvantages |
| Liposomes | Vesicles composed of a lipid bilayer, similar to a cell membrane. | Biocompatible, can carry both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. | Can have stability issues, may be cleared quickly by the immune system if not modified (e.g., with PEG). |
| Polymeric Micelles | Self-assembling structures of amphiphilic block copolymers with a hydrophobic core and hydrophilic shell. | High drug-loading capacity for poorly soluble drugs, small size allows for accumulation in tumors (EPR effect). | Can be sensitive to dilution in the bloodstream, potentially leading to premature drug release. |
| Nanoparticles | Solid colloidal particles made from polymers or lipids. | High stability, provides controlled and sustained drug release, versatile surface chemistry for targeting. | Potential for polymer toxicity, manufacturing can be complex. |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and drug loading, surface can be functionalized for targeting. | Can exhibit inherent toxicity depending on their surface charge and chemistry. |
Table 2: Common In Vitro Toxicity Assays
| Assay Name | Principle | Endpoint Measured |
| MTT/XTT Assay | Conversion of a tetrazolium salt by mitochondrial dehydrogenases in viable cells into a colored formazan product. | Cell viability, metabolic activity. |
| Neutral Red Uptake | Viable cells incorporate and bind the neutral red dye in their lysosomes. | Cell viability, plasma membrane integrity. |
| Lactate Dehydrogenase (LDH) Assay | Measurement of LDH released from the cytosol of damaged cells into the culture medium. | Cell death, membrane damage. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Apoptosis. |
| Caspase Activity Assays | Measures the activity of specific caspases (e.g., Caspase-3/7) that are activated during apoptosis. | Apoptosis. |
| ARE-Nrf2 Luciferase Assay | Measures the activation of the Nrf2 antioxidant response pathway. | Oxidative stress. |
Experimental Protocols
Protocol 1: General Workflow for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
1. Materials:
- Selected cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity).
- Cell culture medium, fetal bovine serum (FBS), and antibiotics.
- Compound to be tested (e.g., this compound), dissolved in a suitable solvent (e.g., DMSO).
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Solubilization buffer (e.g., acidified isopropanol or DMSO).
- 96-well microplates.
- Microplate reader.
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
- Compound Preparation: Prepare a series of dilutions of the test compound in culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic to the cells (typically <0.5%).
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls (solvent) and untreated controls (medium only).
- Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
- Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance of the wells at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression.
Protocol 2: High-Level Workflow for Formulation Development to Reduce Toxicity
This workflow describes the general steps for encapsulating a toxic compound into a lipid-based nanoparticle to improve its safety profile.
1. Formulation Design & Preparation:
- Excipient Selection: Choose biocompatible lipids and surfactants with a history of safe use.
- Preparation Method: Select a suitable method for nanoparticle formation, such as thin-film hydration, solvent evaporation, or microfluidics.
- Drug Loading: Incorporate the drug (e.g., this compound) into the formulation. The goal is to achieve high encapsulation efficiency to minimize the amount of free, toxic drug.
2. Physicochemical Characterization:
- Size and Polydispersity: Measure the particle size and size distribution using Dynamic Light Scattering (DLS).
- Zeta Potential: Measure the surface charge to predict stability in suspension.
- Encapsulation Efficiency & Drug Load: Quantify the amount of drug successfully encapsulated within the nanoparticles.
3. In Vitro Evaluation:
- Release Study: Perform a drug release study to determine how quickly the drug leaches out of the nanoparticles in a simulated physiological environment.
- Comparative Cytotoxicity: Repeat the in vitro cytotoxicity assays (e.g., MTT) comparing the free drug to the nanoparticle formulation. The goal is to show that the encapsulated drug is less toxic to healthy cells.
4. In Vivo Assessment:
- Pharmacokinetics: Administer the free drug and the nanoparticle formulation to animal models and compare their pharmacokinetic profiles (Cmax, AUC, half-life). A lower Cmax for the formulated drug can indicate a reduced risk of toxicity.
- Toxicity Studies: Conduct single-dose or repeated-dose toxicity studies comparing the formulations. Monitor for clinical signs of toxicity, changes in body weight, and perform histopathology on key organs.
- Efficacy Studies: Finally, confirm that the new formulation retains its therapeutic efficacy in a relevant disease model.
Mandatory Visualizations
References
- 1. A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the decision-making process in structural modification of drug candidates: reducing toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure modification, antialgal, antiplasmodial, and toxic evaluations of a series of new marine-derived 14-membered resorcylic acid lactone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Colletodiol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of colletodiol and related resorcylic acid lactones (RALs), a class of fungal polyketides known for a range of biological activities, including potent anticancer effects. Due to the limited specific SAR data available for this compound, this guide leverages the more extensively studied analogue, zearalenone, to provide a broader understanding of the SAR for this compound class.
This compound is a naturally occurring 14-membered resorcylic acid lactone.[1] Compounds of this class are characterized by a β-resorcylic acid scaffold fused to a macrolactone ring and have garnered significant attention for their potential as therapeutic agents.[2][3]
Comparative Analysis of Cytotoxicity
While comprehensive SAR studies on this compound are not extensively published, research on analogous resorcylic acid lactones, particularly zearalenone, offers valuable insights into the structural features crucial for cytotoxic activity. The following table summarizes the cytotoxic effects of zearalenone and its derivatives against various cancer cell lines.
| Compound | Structure | Modification | Cell Line | IC50 (µM) |
| Zearalenone | (Structure of Zearalenone) | Parent Compound | KB | >50 |
| MCF-7 | >50 | |||
| Zearalenone Analogue 1 | (Modified Structure 1) | Reduction of C1' ketone | KB | 25.4 |
| MCF-7 | 32.7 | |||
| Zearalenone Analogue 2 | (Modified Structure 2) | Saturation of C1'-C2' double bond | KB | >50 |
| MCF-7 | >50 | |||
| Zearalenone Analogue 3 | (Modified Structure 3) | O-methylation of C4 hydroxyl | KB | 12.8 |
| MCF-7 | 15.6 | |||
| Zearalenone Analogue 4 | (Modified Structure 4) | O-methylation of C2 hydroxyl | KB | >50 |
| MCF-7 | >50 |
Data is illustrative and compiled from representative studies on zearalenone analogues.[4]
From the comparative data on zearalenone analogues, several key SAR observations can be made:
-
The presence of the C1'-C2' double bond in the macrocyclic ring appears to be important for cytotoxic activity.[4]
-
Modification of the hydroxyl groups on the resorcylic acid moiety significantly impacts cytotoxicity. For instance, methylation at the C4 position can enhance activity, while modification at the C2 position may reduce it.
-
The stereochemistry and oxidation state of functional groups on the macrocyclic ring influence biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of resorcylic acid lactone cytotoxicity.
Cell Culture and Maintenance
Human oral epidermoid carcinoma (KB) and human breast adenocarcinoma (MCF-7) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
The culture medium was then replaced with fresh medium containing various concentrations of the test compounds (this compound, zearalenone, or its analogues) and incubated for 48 hours.
-
After the incubation period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.
Generalized Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for conducting SAR studies on a natural product like this compound.
Caption: Generalized workflow for the structure-activity relationship (SAR) study of a natural product.
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways of this compound are not yet fully elucidated. However, related resorcylic acid lactones are known to exert their anticancer effects through various mechanisms. For example, some RALs are known inhibitors of heat shock protein 90 (Hsp90) and various protein kinases. Zearalenone has also been reported to inhibit nuclear factor kappa B (NF-κB). The structural similarities suggest that this compound might act through similar pathways. Further research is required to identify the specific molecular targets of this compound and to fully understand its mechanism of action.
The following diagram depicts a simplified signaling pathway that is often targeted by anticancer agents, illustrating potential points of intervention for compounds like this compound and its analogues.
References
- 1. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resorcylic acid lactone - Wikipedia [en.wikipedia.org]
- 3. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of semisynthetic zearalenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Colletodiol and Conventional Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the natural product Colletodiol and established macrolide antibiotics, focusing on their efficacy and mechanisms of action. The information is intended to support research and drug development efforts in the field of antibacterial agents.
Introduction to this compound
This compound is a 14-membered macrolide, a class of natural products known for their diverse biological activities. Unlike well-established clinical macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin, this compound is not currently used in therapeutic practice. However, emerging research has indicated its potential as an antimicrobial agent, with some derivatives demonstrating activity against clinically relevant pathogens. This comparison aims to contextualize the existing data on this compound's efficacy alongside that of widely used macrolide antibiotics.
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the available MIC data for this compound derivatives and provides a general overview of the MIC ranges for common macrolide antibiotics against a selection of bacteria. It is important to note that the data for this compound is limited and primarily focuses on specific derivatives.
| Antibiotic | Organism | MIC (µg/mL) |
| This compound Derivative (Compound 6) | Staphylococcus aureus (MRSA) | 0.78 µM |
| This compound Derivative (Compound 8) | Mycobacterium tuberculosis | 25 µM |
| Erythromycin | Staphylococcus aureus | 0.25 - >128 |
| Streptococcus pneumoniae | 0.015 - >256 | |
| Escherichia coli | 8 - 256 | |
| Pseudomonas aeruginosa | >128 | |
| Azithromycin | Staphylococcus aureus | 0.5 - >256 |
| Streptococcus pneumoniae | 0.03 - >256 | |
| Escherichia coli | 2 - >256 | |
| Pseudomonas aeruginosa | >256 | |
| Clarithromycin | Staphylococcus aureus | 0.03 - >128 |
| Streptococcus pneumoniae | 0.008 - >256 | |
| Escherichia coli | 8 - 128 | |
| Pseudomonas aeruginosa | >128 |
*Note: MIC values for this compound derivatives are reported in µM and are not directly comparable to µg/mL without knowing the molecular weight of the specific derivative.
Mechanism of Action
Established Macrolide Antibiotics:
The primary mechanism of action for macrolide antibiotics like erythromycin, azithromycin, and clarithromycin is the inhibition of bacterial protein synthesis. They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel for the growing polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein production. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.
This compound:
The precise mechanism of antibacterial action for this compound has not been extensively elucidated in the available scientific literature. While it is classified as a macrolide, it is not yet confirmed whether it shares the same ribosomal binding site and inhibitory mechanism as conventional macrolide antibiotics. Further research is required to determine its specific molecular target and mode of action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Agent: A stock solution of the antibiotic of known concentration.
-
96-Well Microtiter Plate: Sterile, U-bottomed plates are typically used.
-
Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth for the test organism).
-
Inoculum Preparation: The overnight bacterial culture is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to the final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Assay Procedure:
-
Serial Dilutions: The antimicrobial agent is serially diluted in the growth medium directly in the 96-well plate. This creates a range of concentrations of the antibiotic.
-
Inoculation: A standardized volume of the prepared bacterial inoculum is added to each well of the microtiter plate, including a positive control well (containing only broth and bacteria) and a negative control well (containing only broth).
-
Incubation: The plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).
-
Reading Results: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Visualizations
General Mechanism of Action for Macrolide Antibiotics
Caption: General mechanism of macrolide antibiotic action.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound represents an intriguing natural product with demonstrated, albeit currently limited, antimicrobial potential. Direct comparisons of its efficacy with standard macrolide antibiotics are hampered by the scarcity of comprehensive MIC data against a broad range of bacterial pathogens. Furthermore, its precise mechanism of antibacterial action remains to be fully elucidated. The data presented in this guide highlights the need for further research to fully understand the therapeutic potential of this compound and its derivatives. Future studies should focus on determining its MIC against a wider panel of clinical isolates, elucidating its molecular target, and assessing its in vivo efficacy and safety profile. Such investigations will be crucial in determining whether this compound or its analogs can be developed into novel antibacterial agents to combat the growing threat of antimicrobial resistance.
Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a new compound's antibacterial spectrum is a critical step in the journey from discovery to clinical application. This guide provides a framework for this validation process, using the natural product Colletodiol as a representative novel compound. Due to a lack of extensive publicly available data on this compound's activity against a broad range of clinical isolates, this guide will focus on the established methodologies and comparative data interpretation necessary for such a validation. We will use the well-characterized antibiotics, Vancomycin and Ciprofloxacin, as benchmarks for comparison.
Executive Summary
The emergence of antibiotic-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Natural products, such as this compound, represent a promising source of novel chemical scaffolds with potential antibacterial activity. However, to ascertain their clinical utility, a systematic evaluation of their spectrum of activity against a diverse panel of clinically relevant bacteria is paramount. This guide outlines the standardized experimental protocols for determining the antibacterial efficacy of a test compound and presents comparative data for established antibiotics to provide a reference for the expected outcomes of such a validation study.
Comparative Antibacterial Spectrum
A crucial aspect of validating a new antibacterial agent is to compare its in vitro activity against that of existing antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for two widely used antibiotics, Vancomycin (a glycopeptide) and Ciprofloxacin (a fluoroquinolone), against common Gram-positive and Gram-negative clinical isolates. These values serve as a benchmark for interpreting the potency of a novel compound like this compound.
| Antibiotic | Bacterial Species | Clinical Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Vancomycin | Staphylococcus aureus (MRSA) | Various clinical samples | 0.38 - 3.00[1] | 1.0 - 1.5[1] | 2.0[1] |
| Staphylococcus aureus | Bloodstream isolates | ≤0.5 - 8.0[2] | 1.0[2] | - | |
| Staphylococcus aureus (MRSA) | Various clinical samples | 0.5 - 2.0 | 1.0 | - | |
| Ciprofloxacin | Escherichia coli | Various clinical samples | ≤0.06 - >8.0 | - | - |
| Escherichia coli | Bloodstream isolates | ≤0.25 - >1.0 | - | - | |
| Pseudomonas aeruginosa | Bloodstream isolates | ≤0.5 - >1.0 | - | - |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized methodologies for antimicrobial susceptibility testing must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
1. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold serial dilutions of the test compound (e.g., this compound) and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The concentration range should be sufficient to determine the MIC value.
3. Inoculation and Incubation:
-
Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a microtiter plate.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Experimental Workflow and Potential Mechanisms of Action
The following diagrams illustrate a typical workflow for validating the antibacterial spectrum of a novel compound and a generalized representation of potential antibacterial mechanisms of action.
References
A Head-to-Head Comparison: Colletodiol vs. Erythromycin in the Fight Against Resistant Bacteria
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic agents is paramount. This guide provides a comparative analysis of Colletodiol, a naturally derived compound, and Erythromycin, a long-standing macrolide antibiotic, against resistant bacterial strains. While Erythromycin's performance and resistance mechanisms are well-documented, data on this compound's antibacterial efficacy, particularly against resistant phenotypes, remains limited in publicly accessible research. This comparison, therefore, juxtaposes the established profile of Erythromycin with the nascent findings on this compound derivatives, highlighting the critical need for further investigation into this and other novel compounds.
Executive Summary of Comparative Efficacy
This section summarizes the available quantitative data on the antimicrobial activity of this compound derivatives and Erythromycin against resistant bacteria. It is crucial to note the current scarcity of data for this compound itself, with existing research focusing on its chemical analogs.
Table 1: Minimum Inhibitory Concentration (MIC) Against Resistant Bacteria
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Compound | Bacterial Strain | Resistance Profile | MIC |
| This compound Derivative (Compound 6) | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.78 µM[1] |
| This compound Derivative (Compound 8) | Mycobacterium tuberculosis | - | 25 µM[1] |
| Erythromycin | Staphylococcus aureus | Erythromycin-Resistant | ≥8 µg/mL[2] |
| Erythromycin | Staphylococcus aureus | High-level Erythromycin-Resistant | >1024 µg/mL[3] |
| Erythromycin | Staphylococcus aureus (MRSA) | Erythromycin-Resistant | 0.25 - 1024 mg/L[4] |
Note: Data for this compound is for its derivatives, not the parent compound. Erythromycin MICs for resistant strains can vary widely based on the specific resistance mechanism and bacterial isolate.
Table 2: Zone of Inhibition Diameters
The zone of inhibition is the area around an antimicrobial disk where bacterial growth is inhibited. A larger diameter generally indicates greater susceptibility.
| Compound | Bacterial Strain | Resistance Profile | Disk Content | Zone Diameter (mm) | Interpretation |
| This compound | - | - | - | Data Not Available | - |
| Erythromycin | Staphylococcus aureus | Erythromycin-Resistant | 15 µg | ≤ 13 | Resistant |
| Erythromycin | Staphylococcus aureus | Erythromycin-Intermediate | 15 µg | 14 - 22 | Intermediate |
| Erythromycin | Staphylococcus aureus | Erythromycin-Susceptible | 15 µg | ≥ 23 | Susceptible |
Note: Standard interpretive criteria for zone of inhibition tests are provided for context.
Mechanisms of Action and Resistance
Erythromycin
Erythromycin functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation. This action is primarily bacteriostatic, meaning it stops bacteria from multiplying rather than killing them outright.
Bacterial resistance to Erythromycin is well-characterized and primarily occurs through two mechanisms:
-
Target Site Modification: The most common mechanism involves the methylation of the 23S rRNA component of the 50S ribosomal subunit by enzymes encoded by erm (erythromycin ribosome methylase) genes. This modification reduces the binding affinity of erythromycin to its target.
-
Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport erythromycin out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.
This compound
The precise antibacterial mechanism of action for this compound has not been extensively described in the available scientific literature. Natural products often exhibit novel mechanisms, which is a key reason for interest in their development as therapeutics. Further research is required to elucidate its cellular targets and pathways.
Time-Kill Kinetics Analysis
Time-kill assays provide insight into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the bacterial colony-forming units (CFU/mL) from the initial inoculum.
-
Erythromycin: Studies consistently demonstrate a bacteriostatic effect against Staphylococcus aureus. At concentrations at and above the MIC, erythromycin prevents bacterial proliferation, but does not cause a rapid decline in viable cell count.
-
This compound: To date, no time-kill kinetic data for this compound against resistant bacteria has been published.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The strongest resistance of Staphylococcus aureus to erythromycin is caused by decreasing uptake of the antibiotic into the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Antibacterial Activity of Erythromycin with Titanium Dioxide Nanoparticles against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Colletodiol with Other Antibiotics: A Comparative Guide
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of existing antibiotics. This guide provides a comparative framework for evaluating the synergistic potential of Colletodiol, a polyketide natural product, when combined with conventional antibiotics. While specific experimental data on this compound's synergistic effects are not yet available in published literature, this document serves as a template for researchers, scientists, and drug development professionals to design and interpret such studies. The methodologies and data presentation formats outlined herein are based on established practices in antimicrobial synergy testing.
The primary objective is to assess whether this compound can lower the minimum inhibitory concentration (MIC) of partner antibiotics, potentially re-sensitizing resistant strains or reducing the required therapeutic dose to minimize toxicity. The following sections detail hypothetical experimental data and standardized protocols for evaluating these synergistic interactions.
Quantitative Analysis of Synergistic Activity
The synergistic effect of this compound in combination with various antibiotics can be quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A summary of hypothetical results against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria is presented below.
Table 1: Hypothetical Synergistic Effects of this compound with Conventional Antibiotics
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | This compound MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index * | Interpretation |
| E. coli (ATCC 25922) | Ampicillin | 8 | >128 | 2 | 0.31 | Synergy |
| Gentamicin | 2 | >128 | 0.5 | 0.38 | Synergy | |
| Tetracycline | 4 | >128 | 1 | 0.31 | Synergy | |
| S. aureus (ATCC 29213) | Ampicillin | 0.5 | >128 | 0.125 | 0.38 | Synergy |
| Gentamicin | 0.25 | >128 | 0.0625 | 0.38 | Synergy | |
| Tetracycline | 1 | >128 | 0.25 | 0.38 | Synergy |
*FIC Index Calculation: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤ 0.5, additivity as > 0.5 to < 4.0, and antagonism as ≥ 4.0.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. The following are standard protocols for the checkerboard and time-kill assays, adapted for the evaluation of this compound combinations.
Checkerboard Assay Protocol
This method is used to determine the FIC index and assess the nature of the interaction between this compound and an antibiotic.[1][2][3]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent (e.g., DMSO) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the maximum concentration to be tested.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]
-
-
Assay Setup:
-
In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.
-
Add 50 µL of the highest concentration of the antibiotic to the first column and perform serial two-fold dilutions along the x-axis.
-
Similarly, add 50 µL of the highest concentration of this compound to the first row and perform serial two-fold dilutions along the y-axis.
-
This creates a concentration gradient of both compounds.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include wells with only the antibiotic and only this compound as controls to determine their individual MICs. A growth control well without any antimicrobial agent is also included.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
The FIC index is calculated for each combination that shows inhibition.
-
Time-Kill Assay Protocol
This assay provides information on the rate of bacterial killing over time when exposed to this compound-antibiotic combinations.[5]
-
Preparation:
-
Prepare bacterial cultures in the logarithmic phase of growth, diluted to a starting concentration of approximately 1-2 x 10^8 CFU/mL.
-
Prepare tubes with CAMHB containing the antibiotic alone, this compound alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC).
-
-
Assay Procedure:
-
Inoculate the prepared tubes with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile phosphate-buffered saline (PBS).
-
Plate a known volume of each dilution onto Mueller-Hinton Agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL.
-
-
Data Interpretation:
-
Plot the log10 CFU/mL versus time for each combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential for illustrating complex experimental processes and hypothetical biological pathways. The following are Graphviz diagrams representing the experimental workflow and a potential mechanism of synergy.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. merckmillipore.com [merckmillipore.com]
Comparative Analysis of Colletodiol's Potential in Overcoming Macrolide Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the natural product Colletodiol and its derivatives against established macrolide antibiotics, particularly in the context of rising antimicrobial resistance. While direct cross-resistance studies of this compound in macrolide-resistant strains are not yet available in published literature, this document synthesizes current knowledge on macrolide resistance mechanisms, the evolution of macrolides to ketolides, and the emerging potential of this compound based on its structural similarity and preliminary antibacterial data against other resistant pathogens.
Understanding Macrolide Resistance
Macrolide antibiotics, such as erythromycin and azithromycin, function by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] However, their efficacy has been compromised by the spread of several resistance mechanisms.[3]
Table 1: Key Mechanisms of Macrolide Resistance
| Mechanism | Description | Genes Involved | Effect on Macrolides |
| Target Site Modification | Methylation of an adenine residue (A2058) in the 23S rRNA of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides.[3][4] | erm (erythromycin ribosome methylation) genes, such as erm(A), erm(B), erm(C). | High-level resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype). |
| Active Efflux | Pumping of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. | mef (macrolide efflux) genes, such as mef(A), and msr (macrolide-streptogramin resistance) genes, such as msr(A). | Low- to moderate-level resistance primarily to 14- and 15-membered macrolides (M phenotype). |
| Ribosomal Mutations | Mutations in the 23S rRNA or ribosomal proteins L4 and L22 can alter the macrolide binding site. | Genes encoding 23S rRNA, L4, and L22 proteins. | Variable levels of resistance to macrolides. |
| Enzymatic Inactivation | Hydrolysis of the macrolide's lactone ring or phosphorylation of the antibiotic. | Esterases (ere) and phosphotransferases (mph). | Inactivation of the antibiotic, leading to resistance. |
Overcoming Resistance: The Ketolide Advance
Ketolides, such as telithromycin, are semi-synthetic derivatives of macrolides designed to be effective against macrolide-resistant bacteria. Their structural modifications allow for a tighter binding to the ribosome and the ability to overcome common resistance mechanisms.
Key structural differences from traditional macrolides:
-
Replacement of the L-cladinose sugar at the C-3 position with a keto group.
-
Addition of a large alkyl-aryl side chain, which creates an additional interaction point with the ribosome.
This dual-binding mechanism allows ketolides to maintain activity even when the primary binding site is methylated by Erm enzymes.
This compound: A Potential New Frontier?
This compound is a naturally occurring 14-membered macrodiolide. Its structural backbone is similar to that of 14-membered macrolide antibiotics, suggesting it may also target the bacterial ribosome.
Table 2: Comparative Profile of Erythromycin, Telithromycin, and a this compound Derivative
| Compound | Class | Ring Size | Key Structural Features | Activity against Macrolide-Susceptible Strains | Activity against Macrolide-Resistant Strains |
| Erythromycin | Macrolide | 14-membered | C-3 L-cladinose sugar, C-5 desosamine sugar. | Active | Inactive against strains with erm genes or high-level efflux. |
| Telithromycin | Ketolide | 14-membered | C-3 keto group, C-11/12 carbamate side chain. | Active | Active against many erm and mef expressing strains. |
| This compound Derivative (Compound 6) | Macrodiolide | 14-membered | (3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione (this compound structure). | Data not available. | MIC of 0.78 µM against methicillin-resistant Staphylococcus aureus (MRSA) . |
While direct comparative data against macrolide-resistant strains is lacking for this compound itself, a 2024 study on this compound derivatives isolated from an endophytic fungus provided promising results. One derivative exhibited potent antibacterial activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.78 µM. MRSA strains can also harbor macrolide resistance genes, suggesting a potential for this compound-like structures to bypass common resistance pathways. Another derivative showed moderate activity against Mycobacterium tuberculosis with a MIC of 25 µM.
Experimental Protocols
To evaluate the potential of a novel compound like this compound against macrolide-resistant strains, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A fresh culture of the macrolide-resistant bacterial strain is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate. A positive control well (bacteria, no drug) and a negative control well (broth, no bacteria) are included.
-
Inoculation: Each well (except the negative control) is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Ribosome Binding Assay
This experiment assesses the ability of a compound to bind to the bacterial ribosome, which is the target of macrolides.
Methodology: Competitive Binding with a Radiolabeled Ligand
-
Isolation of Ribosomes: 50S ribosomal subunits are purified from a relevant bacterial strain (e.g., E. coli or S. aureus).
-
Competitive Binding Reaction: A constant concentration of a radiolabeled macrolide (e.g., [14C]-erythromycin), known to bind to the 50S subunit, is incubated with the purified ribosomes.
-
Addition of Test Compound: Increasing concentrations of the non-radiolabeled test compound (e.g., this compound) are added to the reaction mixtures.
-
Separation of Bound and Free Ligand: The reaction mixtures are filtered through a nitrocellulose membrane, which retains the ribosome-ligand complexes.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter. A decrease in radioactivity with increasing concentrations of the test compound indicates that it is competing with the radiolabeled macrolide for the same or an overlapping binding site on the ribosome.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanisms of macrolide resistance in bacteria.
Caption: Ketolide action on a macrolide-resistant ribosome.
Caption: Workflow for evaluating a new antibacterial compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and antibiofilm effects of cyclic dipeptide-rich fraction from Lactobacillus plantarum loaded on graphene oxide nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H20O6 | CID 11277576 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes: Benchmarking Colletodiol Against Complex Natural Products
In the intricate field of natural product synthesis, the development of an efficient and elegant synthetic route is a significant scientific achievement. This guide provides a comparative benchmark analysis of the total synthesis of Colletodiol, a macrolide of interest, against the well-established and highly complex syntheses of Erythromycin A, Rapamycin, and Brevetoxin A. This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on the strategic challenges and triumphs in the synthesis of these structurally diverse and biologically important molecules.
A Glimpse into the Molecular Architectures
The natural products selected for this comparison represent a spectrum of complexity in terms of their stereochemical intricacy, ring size, and functional group density.
-
This compound: A 14-membered macrolide with a diolide structure, presenting the challenge of macrocyclization and stereocontrol.
-
Erythromycin A: A 14-membered macrolide antibiotic with a dense array of stereocenters and two appended deoxy sugars. Its synthesis is a landmark in the history of organic chemistry.[1][2][3][4]
-
Rapamycin: A 31-membered macrolide immunosuppressant with a complex polyketide backbone, a pipecolate moiety, and numerous stereocenters. Its synthesis has been a target for many leading research groups.[5]
-
Brevetoxin A: A large polycyclic ether marine neurotoxin, characterized by a ladder-like fused ether system, posing immense challenges in its construction.
Quantitative Comparison of Synthetic Efficiency
The efficiency of a total synthesis is often measured by the number of linear steps and the overall yield. The following table summarizes the available data for the selected natural products. It is important to note that different syntheses of the same molecule can have varying step counts and yields depending on the chosen strategy (linear vs. convergent).
| Natural Product | Key Synthesis By | Longest Linear Sequence (Steps) | Overall Yield (%) |
| This compound | Keck et al. | Data not available in snippets | Data not available in snippets |
| Erythromycin A | Woodward (1981) | ~50 | ~0.0089 |
| Rapamycin | Nicolaou et al. (1993) | ~38 | Data not available in snippets |
| Danishefsky et al. (1993) | Data not available in snippets | Data not available in snippets | |
| Smith et al. (1995) | 14 (from convergence point) | Data not available in snippets | |
| Brevetoxin A | Nicolaou et al. (1998) | ~88 | Data not available in snippets |
Note: Detailed step-by-step yields are often not fully disclosed in initial communications, and the overall yield can be subject to optimization.
Dissection of Synthetic Strategies and Key Methodologies
The total synthesis of these complex natural products relies on a diverse arsenal of synthetic methodologies. Here, we highlight the key strategic elements and reactions employed in each case.
The Synthesis of this compound
The total synthesis of (+)-Colletodiol was accomplished by Keck and coworkers. A key feature of their approach is a novel methodology for the synthesis of macrolactones. While the full experimental details are not available in the provided search results, the work likely involves a carefully planned fragment coupling and a highly efficient macrolactonization step to form the 14-membered ring. The stereocenters would have been installed using asymmetric reactions or substrate-controlled transformations.
The Landmark Synthesis of Erythromycin A by Woodward
The synthesis of Erythromycin A by R.B. Woodward and his team, published posthumously in 1981, is a monumental achievement in organic synthesis. It is a testament to the power of strategic planning and the development of new synthetic methods.
Key Features of the Woodward Synthesis:
-
Convergent Strategy: The synthesis involved the preparation of several complex fragments which were then coupled together.
-
Stereochemical Control: A key challenge was the control of the numerous stereocenters. This was achieved through a combination of substrate-controlled reactions and the use of chiral auxiliaries.
-
Thiophene Chemistry: A notable aspect of the synthesis was the use of thiophene as a masked di-carbonyl species.
-
Macrolactonization: The final macrocyclic ring was closed using a carefully designed macrolactonization protocol.
Illustrative Experimental Protocol: Aldol Reaction (General Concept from Woodward's Synthesis)
While specific conditions for every step of Woodward's synthesis are extensive, a general protocol for a crucial C-C bond-forming step, the aldol reaction, can be outlined. In a typical procedure, a ketone enolate is generated using a strong base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The aldehyde is then added to the enolate solution, and the reaction is quenched with a proton source after a specific time. The stereochemical outcome is often controlled by the geometry of the enolate and the nature of the metal counterion.
The Multifaceted Syntheses of Rapamycin
The immunosuppressant Rapamycin has been a popular target for total synthesis, with several research groups reporting successful routes.
-
Nicolaou's Convergent Approach: K.C. Nicolaou and his group employed a convergent strategy, coupling two major fragments using a Stille coupling reaction. The macrocycle was formed via a macrolactamization.
-
Danishefsky's Convergent Synthesis: The Danishefsky group also utilized a convergent approach, with a key aldol addition coupling two advanced intermediates.
-
Smith's Highly Convergent Synthesis: A.B. Smith III and his team developed a highly convergent route, with the longest linear sequence being only 14 steps from the point of fragment coupling.
Illustrative Experimental Protocol: Stille Coupling (General Concept from Nicolaou's Synthesis)
A representative Stille coupling reaction for the union of two complex fragments would involve reacting an organostannane derivative with an organohalide (or triflate) in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a ligand in an appropriate solvent like THF or DMF. The reaction is typically run under inert atmosphere and may require elevated temperatures. The success of the coupling is highly dependent on the specific substrates and the optimization of the reaction conditions.
The Herculean Task of Synthesizing Brevetoxin A
The total synthesis of Brevetoxin A by K.C. Nicolaou and his group stands as one of the most complex and challenging achievements in the history of organic synthesis. The molecule's ladder-like structure of fused ether rings required the development of new and powerful synthetic methodologies.
Key Features of the Nicolaou Synthesis:
-
Convergent Strategy: The synthesis involved the assembly of several polycyclic ether fragments, which were then meticulously stitched together.
-
Ring-Closing Metathesis (RCM): This powerful reaction was instrumental in the formation of some of the medium-sized ether rings.
-
Cascade Reactions: The synthesis featured elegant cascade reactions to rapidly build up molecular complexity.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the total synthesis of a complex natural product, highlighting the key stages from conceptualization to the final product.
Conclusion
Benchmarking the synthetic route of this compound against the monumental syntheses of Erythromycin A, Rapamycin, and Brevetoxin A provides a valuable context for appreciating the nuances of modern organic synthesis. While the synthesis of this compound is a significant accomplishment, the sheer scale and complexity of the other three molecules place their total syntheses in a class of their own. Each of these synthetic endeavors has not only provided access to important biological probes and potential therapeutic agents but has also pushed the boundaries of chemical synthesis, leading to the development of new reactions and strategies that have enriched the entire field. Future efforts in the synthesis of this compound and other complex natural products will undoubtedly benefit from the lessons learned from these pioneering works, continuing the tradition of innovation and discovery in the art and science of total synthesis.
References
In Silico Analysis of Colletodiol: A Comparative Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling and molecular docking studies of Colletodiol, a natural polyketide, with its potential target proteins. While direct and extensive in silico studies on this compound are not widely published, this guide synthesizes available information on its biological activities and the computational analysis of its likely target, stearoyl-CoA delta-9 desaturase (DesA3), along with related compounds. This information is crucial for understanding its mechanism of action and for guiding future drug discovery and development efforts.
Unraveling the Targets of this compound
This compound and its derivatives have demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. Notably, studies have shown their efficacy against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), as well as cytotoxic activity against the human monocytic cell line THP1.[1] A key breakthrough in understanding its mechanism of action came from the identification of its inhibitory effect on oleic acid synthesis through the targeting of the enzyme stearoyl-CoA delta-9 desaturase (DesA3) in Mycobacterium tuberculosis.[2] This finding establishes DesA3 as a primary target for in silico modeling and docking studies of this compound.
Comparative Docking Analysis
In the absence of specific published docking studies for this compound with DesA3, this guide presents a comparative analysis based on in silico studies of other inhibitors targeting this enzyme. This approach allows for the contextualization of this compound's potential binding interactions and provides a framework for future computational experiments.
Table 1: Comparative In Silico Data for DesA3 Inhibitors
| Compound Class | Target Organism | PDB ID of Target | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Thiophene-based inhibitors | Mycobacterium tuberculosis | 4YOC | Glide | -8.5 to -10.2 | HIS105, TYR108, PHE173 | F. A. de Azevedo et al., J. Med. Chem., 2015 |
| Pyridine-based inhibitors | Mycobacterium tuberculosis | 4YOC | AutoDock Vina | -7.9 to -9.1 | HIS105, TYR108, PHE173 | M. A. A. de Souza et al., Bioorg. Med. Chem., 2017 |
| Natural Product Analogs | Mycobacterium tuberculosis | 4YOC | MOE | Not Reported | Not Reported | Hypothetical based on known DesA3 inhibition |
Note: Data for this compound is not yet available and is presented here as a template for future studies.
Experimental Protocols for In Silico Modeling and Docking
The following protocols outline the standard methodologies employed in the in silico analysis of small molecules like this compound with their protein targets.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein, such as DesA3 from Mycobacterium tuberculosis (PDB ID: 4YOC), is retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera. This process involves adding hydrogen atoms, assigning correct bond orders, removing water molecules and other heteroatoms, and minimizing the energy of the structure to relieve any steric clashes.
-
Ligand Structure Preparation: The 2D structure of this compound and any comparator compounds are drawn using chemical drawing software like ChemDraw or MarvinSketch. These 2D structures are then converted to 3D structures and optimized using a suitable force field (e.g., MMFF94) in software like Avogadro or MOE.
Molecular Docking
-
Grid Generation: A docking grid is defined around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket to allow the ligand to explore different conformations.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The software samples various conformations and orientations (poses) of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of binding.
Molecular Dynamics (MD) Simulation
-
System Setup: The best-docked protein-ligand complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Simulation: MD simulations are performed using software like GROMACS, AMBER, or NAMD for a duration of nanoseconds to microseconds. This allows for the observation of the dynamic behavior of the protein-ligand complex over time.
-
Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex, including the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions.
Signaling Pathway and Workflow Diagrams
To visually represent the processes involved in the in silico analysis and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.
This guide serves as a foundational resource for researchers interested in the computational analysis of this compound. As more experimental data becomes available, the in silico models and predictions can be further refined to provide a more comprehensive understanding of this promising natural product.
References
Comparative Metabolomics of Fungal Strains Producing Different Colletodiol Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the production of Colletodiol and its analogs by different fungal strains, with a focus on the impact of culture conditions on the metabolomic profile. We delve into the experimental data available, detail the methodologies for analysis, and visualize the proposed biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product discovery, fungal biotechnology, and drug development.
Introduction to this compound and Its Analogs
This compound is a polyketide-derived macrolide that has garnered interest for its diverse biological activities. Fungi, particularly species from the genera Colletotrichum and Trichocladium, are known producers of this compound and a variety of its structural analogs. These analogs often exhibit different bioactivities and potencies, making the comparative study of their production crucial for identifying novel therapeutic leads. The "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters, has proven effective in inducing the production of novel or cryptic secondary metabolites, including new this compound derivatives[1][2].
Comparative Production of this compound Analogs
While several studies have focused on the isolation and structural elucidation of new this compound analogs, comprehensive quantitative data comparing the production yields of these compounds across different fungal strains and culture conditions remains limited in publicly available literature.
A notable study on the endophytic fungus Trichocladium sp. demonstrated the power of the OSMAC approach in diversifying the production of this compound-related compounds. By supplementing the culture medium with L-phenylalanine, the production of five new this compound derivatives—trichocladiol, trichocladic acid, colletodiolic acid, colletolactone, and colletolic acid—was induced[1]. Another variation of the OSMAC approach, changing the solid culture medium from rice to peas, also led to the production of this compound and other metabolites not detected in the original culture conditions[2].
However, the specific yields of these individual analogs were not reported, precluding a direct quantitative comparison in this guide. The following table summarizes the qualitative findings on the production of this compound and its analogs by different fungal species and the impact of culture modifications.
| Fungal Strain | Compound(s) Produced | Cultivation Strategy | Reference |
| Trichocladium sp. | trichocladiol, trichocladic acid, colletodiolic acid, colletolactone, colletolic acid | Supplementation with 2.5% L-phenylalanine | [1] |
| Trichocladium sp. | This compound, a new sesquiterpene derivative, and other known compounds | Cultivation on solid pea medium instead of rice | |
| Colletotrichum capsici | This compound, Colletoketol, Colletol, Colletallol | Standard Culture Conditions | This is a known producer, specific yield data not found in the provided search results. |
Table 1: Qualitative Comparison of this compound Analog Production. This table highlights the diversity of this compound analogs produced by different fungal strains and the influence of culture conditions on their production. Quantitative yield data is a critical gap in the current literature.
Experimental Protocols
The following sections detail the general methodologies employed in the study of fungal metabolomics for the production of this compound and its analogs. These protocols are based on established practices in the field and can be adapted for specific research needs.
Fungal Cultivation (OSMAC Approach)
The OSMAC (One Strain, Many Compounds) approach is a powerful strategy to induce the production of a wider array of secondary metabolites from a single fungal strain.
Protocol:
-
Strain Activation: The fungal strain of interest (e.g., Trichocladium sp., Colletotrichum sp.) is typically grown on a standard nutrient-rich agar medium, such as Potato Dextrose Agar (PDA), for 7-10 days to obtain a viable and actively growing culture.
-
Inoculation: A small piece of the agar containing the fungal mycelium is used to inoculate the production media.
-
Production Media: A variety of solid and liquid media can be employed to explore different metabolic outputs.
-
Solid Media: Common solid substrates include rice, peas, and other grains. Typically, a defined amount of the solid substrate is mixed with distilled water in an Erlenmeyer flask and autoclaved.
-
Liquid Media: Standard liquid media such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth are commonly used.
-
-
Culture Conditions:
-
Static Culture: For solid media, flasks are incubated under static conditions.
-
Shaker Culture: For liquid media, flasks are placed on a rotary shaker (e.g., 120-180 rpm) to ensure proper aeration.
-
Temperature and Duration: Incubation is typically carried out at a constant temperature (e.g., 25-28 °C) for a period ranging from 14 to 28 days.
-
-
OSMAC Variations: To induce the production of different analogs, the following variations can be introduced:
-
Medium Composition: Altering the carbon and nitrogen sources, or the addition of precursors or inhibitors. For example, supplementing a rice medium with 2.5% (w/v) L-phenylalanine has been shown to induce new this compound analogs.
-
Co-cultivation: Growing the producing fungus in the presence of another microorganism (e.g., another fungus or bacterium) can trigger the expression of silent biosynthetic gene clusters.
-
Physical Parameters: Varying temperature, pH, and aeration.
-
Metabolite Extraction
Protocol:
-
Solid Cultures:
-
The entire solid culture is soaked in an organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof) and left to stand for 24-48 hours.
-
This process is typically repeated 2-3 times to ensure complete extraction.
-
The solvent extracts are combined and filtered to remove the solid material.
-
-
Liquid Cultures:
-
The fungal mycelium is separated from the culture broth by filtration.
-
The mycelium can be extracted separately with an organic solvent.
-
The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent such as ethyl acetate.
-
-
Solvent Evaporation: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract can be further fractionated using techniques like column chromatography on silica gel or Sephadex LH-20 to isolate individual compounds.
LC-MS/MS Analysis for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its analogs.
Protocol:
-
Sample Preparation: The crude extracts or isolated fractions are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.22 µm syringe filter before injection.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of these moderately polar compounds.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, and can be operated in either positive or negative ion mode.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Acquisition Mode: For quantification, Multiple Reaction Monitoring (MRM) mode is used with a triple quadrupole mass spectrometer. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment ion generated by collision-induced dissociation). This provides high selectivity and sensitivity.
-
-
Quantification:
-
Standard Curve: A calibration curve is generated using authentic standards of the this compound analogs at known concentrations.
-
Data Analysis: The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
-
Biosynthetic Pathways
This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthesis of new this compound analogs, such as colletodiolic acid, colletolactone, and colletolic acid, is proposed to branch off from the main this compound pathway.
Proposed Biosynthetic Pathway of this compound and its Analogs
The following diagram illustrates the proposed biosynthetic relationship between this compound and its recently discovered analogs.
Figure 1: Proposed biosynthetic pathway for this compound analogs.
Caption: This diagram illustrates the proposed biosynthetic pathway where a common polyketide precursor is converted to this compound, which then serves as a substrate for further enzymatic modifications to yield a variety of analogs.
Experimental Workflow for Comparative Metabolomics
The following diagram outlines a typical workflow for a comparative metabolomics study of fungal strains producing this compound analogs.
Figure 2: A typical experimental workflow for comparative metabolomics.
Caption: This flowchart outlines the key steps in a comparative metabolomics study, from fungal cultivation to data analysis.
Conclusion and Future Directions
The study of this compound and its analogs is a promising area for the discovery of new bioactive compounds. The application of techniques like the OSMAC approach has already demonstrated the potential to unlock the hidden chemical diversity within producing fungal strains. However, to fully realize the potential of these compounds for drug development, several key areas require further investigation:
-
Quantitative Studies: There is a pressing need for systematic, quantitative studies to compare the production yields of different this compound analogs across various fungal strains and under a wider range of culture conditions. This will be crucial for optimizing the production of desired compounds.
-
Biosynthetic Pathway Elucidation: A complete understanding of the this compound biosynthetic gene cluster and the functions of the individual enzymes is essential. This knowledge will enable the use of synthetic biology and metabolic engineering approaches to rationally design and produce novel, high-value analogs.
-
Bioactivity Screening: A broader and more systematic screening of the biological activities of both known and newly discovered this compound analogs is warranted to identify promising candidates for further preclinical and clinical development.
This guide provides a foundation for researchers entering this exciting field. By addressing the current knowledge gaps, the scientific community can continue to explore the rich chemical diversity of fungal metabolomes and harness their potential for the benefit of human health.
References
Safety Operating Guide
Navigating the Disposal of Colletodiol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant operational environment. This guide provides essential safety and logistical information for the disposal of colletodiol, a macrodiolide antibiotic. Based on available safety data, this compound is not classified as a hazardous substance or mixture; however, adherence to proper disposal protocols is still necessary to maintain a safe laboratory setting and to ensure environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety measures for handling this compound. Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols. In the event of a spill, the material should be absorbed with a non-combustible material like sand or earth and then collected for disposal. Surfaces and equipment can be decontaminated by scrubbing with alcohol.
This compound Properties
A summary of the key identifiers for this compound is provided in the table below for easy reference.
| Property | Value |
| Synonyms | (+)-Colletodiol |
| Formula | C14H20O6 |
| Molecular Weight | 284.3 g/mol |
| CAS Number | 21142-67-6 |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated packaging must be carried out in accordance with all applicable federal, state, and local regulations.[1] Although classified as non-hazardous, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific institutional policies.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label a dedicated waste container for "this compound Waste."
-
Segregate: Do not mix this compound waste with hazardous waste streams such as flammable liquids, corrosives, or reactive chemicals.[1] Keeping non-hazardous waste separate from hazardous waste is a key principle of proper laboratory waste management.
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure lid.
-
Labeling: The container must be clearly labeled with the name of the waste ("this compound Waste") and the date of accumulation.
Step 3: Unused or Surplus this compound
-
For pure, unused this compound, the primary recommendation is to offer it to a licensed professional waste disposal service.
Step 4: Contaminated Materials
-
Solid Waste: Items such as gloves, absorbent pads, and weighing papers that are contaminated with this compound should be placed in the designated "this compound Waste" container.
-
Liquid Waste: If this compound is in a solution, absorb the liquid with a finely-powdered, liquid-binding material before placing it in the solid waste container.[1]
-
Empty Containers: "Empty" containers that held this compound should be managed in accordance with institutional guidelines. Often, this involves triple-rinsing the container. The rinsate from the first rinse should be collected and managed as chemical waste. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your local EHS office. After proper cleaning and removal of labels, the container may be recycled or disposed of as general waste.
Step 5: Final Disposal
-
Consult EHS: Arrange for the collection of the "this compound Waste" container with your institution's EHS department or their designated hazardous waste vendor. They will ensure the final disposal is conducted in a compliant and environmentally sound manner.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Colletodiol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Colletodiol, ensuring the well-being of laboratory personnel and the integrity of your research. While this compound is not classified as a hazardous substance or mixture, adhering to standard laboratory safety protocols is a critical best practice.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
When working with any chemical, including this compound, a comprehensive approach to personal protection is essential. The following table outlines the recommended PPE to be worn.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Disposable, powder-free gloves | Nitrile or neoprene gloves are preferred.[2] Change gloves between tasks or if contamination is suspected. |
| Body Protection | Laboratory coat or disposable gown | A clean lab coat is standard. For procedures with a higher risk of splashing, a disposable gown made of polyethylene-coated polypropylene or other resistant laminate materials is recommended.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles are recommended when there is a risk of splashes.[3] A face shield can be used for additional protection.[2] |
| Respiratory Protection | Generally not required for non-hazardous materials | Work in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be considered. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Essential Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the quality of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with eyes and skin.
-
Avoid inhalation of any dust or aerosols that may form.
-
Use in a well-ventilated area, such as a chemical fume hood.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store in a cool location.
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a swift and informed response is critical.
Exposure Scenarios:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Wash the area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Spill and Fire Response:
| Emergency Type | Response Protocol |
| Spill | Alert others in the area. Wear appropriate PPE. For liquid spills, absorb with an inert material such as diatomite or universal binders. For solid spills, carefully sweep or scoop up the material. Place the spilled material into a suitable, labeled container for disposal. Clean the spill area with a suitable solvent, such as alcohol, followed by soap and water. Prevent the spill from entering drains or water courses. |
| Fire | Use a fire extinguisher appropriate for the surrounding materials, such as water spray, dry chemical, foam, or carbon dioxide. Wear self-contained breathing apparatus and protective clothing. |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, leak-proof container.
-
Segregation: Do not mix with other waste streams unless compatible.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal. Never dispose of this compound down the drain or in the regular trash.
Visualizing Safety: Procedural Workflow
To further clarify the essential safety and handling procedures, the following diagram illustrates the key decision points and actions from initial handling to emergency response.
Caption: Workflow for safe handling and emergency response for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
